molecular formula C9H8BrN3O2 B1613192 Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate CAS No. 885521-32-4

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Cat. No.: B1613192
CAS No.: 885521-32-4
M. Wt: 270.08 g/mol
InChI Key: OEJSXOICYIJKMI-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is a useful research compound. Its molecular formula is C9H8BrN3O2 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-amino-3-bromo-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8BrN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSXOICYIJKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646368
Record name Methyl 4-amino-3-bromo-2H-indazole-6-carboxylate
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Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-32-4
Record name Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-bromo-2H-indazole-6-carboxylate
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Foundational & Exploratory

A Technical Guide to the Mass Spectrometry Analysis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise characterization of substituted indazoles, such as Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate, is a critical step in drug discovery and development, demanding analytical methods that provide unequivocal structural confirmation and impurity profiling.[3][4] This guide presents an in-depth framework for the analysis of this specific molecule using advanced mass spectrometry techniques. We move beyond rote protocols to explain the causal reasoning behind methodological choices, focusing on a strategy that combines High-Resolution Mass Spectrometry (HRMS) with Tandem Mass Spectrometry (MS/MS). This dual approach creates a self-validating system, ensuring the highest confidence in molecular identity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for characterizing complex heterocyclic compounds.

Foundational Principles: Crafting the Optimal Analytical Strategy

The molecular structure of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate dictates the optimal mass spectrometry strategy. Its key features—a polar heterocyclic core, a basic amino group, and an isotopic bromine atom—inform our selection of ionization and analysis techniques.

  • Molecular Formula: C₉H₈BrN₃O₂

  • Monoisotopic Mass: 268.9852 Da (for ⁷⁹Br isotope)

  • Key Structural Features:

    • Indazole Ring System: Aromatic and contains two nitrogen atoms.

    • Primary Amine (-NH₂): A basic site, readily protonated.

    • Bromine Atom (-Br): Possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, which provides a definitive isotopic signature.[5]

    • Methyl Ester (-COOCH₃): A potential site for characteristic fragmentation.

Ionization Source Selection: The Rationale for Electrospray Ionization (ESI)

The first critical choice is the ionization method. For this compound, Electrospray Ionization (ESI) is the superior technique.[6] ESI is a soft ionization method ideal for polar, charged, or basic compounds that are often thermally labile.[7][8]

  • Expertise-Driven Choice: We select ESI in positive ion mode for two primary reasons. First, the primary amino group and the nitrogen atoms of the indazole ring are basic and will readily accept a proton in the ESI plume, leading to the efficient formation of a protonated molecular ion, [M+H]⁺.[9] Second, ESI imparts minimal internal energy to the analyte, which preserves the molecular ion and prevents premature fragmentation, ensuring we can accurately determine the molecular weight.[10][11]

  • Alternative Considerations:

    • Atmospheric Pressure Chemical Ionization (APCI): While effective for some less-polar compounds, it is generally less suited than ESI for molecules that are already basic and polar.[12]

    • Electron Impact (EI): This hard ionization technique would cause extensive and immediate fragmentation, likely preventing the detection of a clear molecular ion. While the resulting fragments can provide structural information, the lack of a molecular ion complicates analysis.[8]

High-Resolution Mass Spectrometry (HRMS): Beyond Nominal Mass

To move from a simple molecular weight measurement to an unambiguous confirmation of the elemental formula, HRMS is indispensable.[6] By measuring the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), HRMS allows for the determination of the compound's elemental composition, a critical requirement for regulatory filings and chemical structure validation.[3][13]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Validation

While HRMS confirms what the molecule is made of, Tandem Mass Spectrometry (MS/MS) confirms how it is assembled. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is isolated, subjected to Collision-Induced Dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed. This process provides a fragmentation "fingerprint" that is unique to the molecule's specific isomeric structure.[4]

Experimental Protocol: A Validated Workflow

This section details a robust protocol for the analysis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample and System Preparation
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute this stock solution with 50:50 water:acetonitrile containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid ensures an acidic environment to promote protonation.

  • Liquid Chromatography (LC): A C18 reverse-phase column is recommended for good retention and peak shape.

  • Mass Spectrometer: A high-resolution instrument, such as an Orbitrap or Q-TOF, capable of MS/MS is required.

Recommended LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good separation efficiency.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase; acid aids in protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase; acid aids in protonation.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLStandard volume to avoid column overloading.
Ionization Mode ESI, PositiveAs justified in Section 1.1.
Scan Range (Full MS) m/z 100-500Covers the expected molecular ion and major fragments.
Resolution (Full MS) > 60,000To ensure accurate mass measurement for formula confirmation.
MS/MS Scan Data-Dependent Acquisition (DDA)Automatically triggers MS/MS on the most intense ions from the full scan.
Collision Energy Stepped (e.g., 15, 30, 45 eV)Using a range of energies ensures the capture of both low- and high-energy fragments.
Data Acquisition and Processing Workflow

The following diagram outlines the logical flow of the analytical process, from sample injection to final data interpretation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation SamplePrep Sample Preparation (1 µg/mL) LC_Setup LC System Equilibration SamplePrep->LC_Setup Inject Inject Sample LC_Setup->Inject LC_Separation LC Separation Inject->LC_Separation Full_MS Full Scan MS (HRMS) LC_Separation->Full_MS DDA Data-Dependent MS/MS Full_MS->DDA Extract_M Extract [M+H]⁺ Ion Chromatogram DDA->Extract_M Verify_Formula Verify Elemental Formula (Accurate Mass & Isotope Pattern) Extract_M->Verify_Formula Analyze_MSMS Analyze MS/MS Spectrum (Fragmentation Pattern) Verify_Formula->Analyze_MSMS Confirm_Structure Confirm Structure Analyze_MSMS->Confirm_Structure

Caption: A typical LC-HRMS/MS workflow for compound identification.

Data Interpretation: Predicting the Mass Spectrum

A priori prediction of the mass spectrum is a hallmark of an experienced analyst. It allows for targeted data analysis and rapid confirmation of results.

The Protonated Molecular Ion ([M+H]⁺)

The most critical signal in the full scan mass spectrum is the protonated molecular ion.

  • Expected m/z: We expect to see a pair of peaks corresponding to the two bromine isotopes.

    • For ⁷⁹Br: m/z 269.9930

    • For ⁸¹Br: m/z 271.9910

  • Trustworthiness Check: The presence of this doublet with a mass difference of 1.998 Da and a relative intensity ratio of approximately 1:1 is the first and most crucial validation point. Its absence would immediately cast doubt on the sample's identity.[5]

Predicted MS/MS Fragmentation Pathways

By applying collision energy to the isolated [M+H]⁺ ions (m/z 269.99 and 271.99), we can induce fragmentation. The following pathways are predicted based on established chemical principles.

G M [M+H]⁺ m/z 270/272 F1 m/z 239/241 M->F1 - OCH₃ (31 Da) F4 m/z 132 (No Br) M->F4 - Br - COOCH₃ (140 Da) F2 m/z 211/213 F1->F2 - CO (28 Da) F3 m/z 183/185 F2->F3 - C₂H₂ (26 Da) F5 m/z 104 (No Br) F4->F5 - C₂H₂ (26 Da)

Caption: Predicted fragmentation pathways for the target molecule.

  • Pathway 1 (Loss of Methyl Radical and CO):

    • A common fragmentation for methyl esters is the neutral loss of the methoxy radical (•OCH₃) or methanol (CH₃OH). Let's consider the loss of the methoxy radical. This would lead to an acylium ion at m/z 238.98/240.98 .

    • This acylium ion can then readily lose carbon monoxide (CO), a very stable neutral molecule, resulting in a fragment at m/z 210.97/212.97 . This fragment retains the characteristic bromine isotope pattern.

  • Pathway 2 (Cleavage of the Indazole Ring):

    • High collision energies can induce cleavage of the heterocyclic ring system. A plausible fragmentation is the loss of the bromine atom and the entire methyl carboxylate group, which could lead to a fragment representing the core amino-indazole structure.

    • Further fragmentation of this core could lead to the loss of HCN or other small neutral molecules, generating fragments that no longer contain bromine and thus appear as singlets in the MS/MS spectrum. For example, a fragment at m/z 132 could correspond to the aminobenzonitrile radical cation after ring cleavage.

Summary of Predicted Key Ions

The following table summarizes the key ions we expect to observe, providing a checklist for data validation.

m/z (⁷⁹Br / ⁸¹Br)Proposed FormulaDescriptionValidation Note
269.99 / 271.99[C₉H₉BrN₃O₂]⁺[M+H]⁺ Protonated Molecular Ion Primary Confirmation. Must show ~1:1 isotope ratio.
238.98 / 240.98[C₈H₆BrN₃O]⁺Loss of methoxy radical (•OCH₃)Retains Br isotope pattern.
210.97 / 212.97[C₇H₆BrN₃]⁺Subsequent loss of CORetains Br isotope pattern.
132.05[C₇H₆N₂]⁺Fragment from ring cleavage (No Br)Appears as a singlet (no isotope pattern).

Conclusion: An Integrated, Self-Validating Framework

The mass spectrometric analysis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate should not be a black-box process. By leveraging a deep understanding of the molecule's chemical properties, we have designed a comprehensive analytical strategy. The combination of ESI for gentle ionization, HRMS for exact mass and formula confirmation, and MS/MS for structural fingerprinting provides multiple, orthogonal points of validation. The characteristic bromine isotope doublet serves as a constant internal check throughout the analysis of the molecular ion and its bromine-containing fragments. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing drug development programs.

References

  • Benchchem. (n.d.). Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide.
  • AMSbiopharma. (2025, October 21). How Mass Spectrometry enhances GMP quality control with LC‑MS.
  • SK pharmteco. (2025, June 20). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy.
  • Lee, T. D., & Yost, R. A. (2001). Mass spectrometry innovations in drug discovery and development. PubMed.
  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management.
  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.
  • Benchchem. (n.d.). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC.
  • Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques.
  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
  • Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Thermo Fisher Scientific. (n.d.). Ionization Source Technology Overview.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Danaher Life Sciences. (n.d.). Ionization Methods in Mass Spectrometry: Types & Applications.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

Sources

Structural Elucidation, Synthesis, and Pharmacological Utility of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the indazole ring system has emerged as a privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors. Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (CAS: 885521-32-4) represents a highly functionalized, synthetically versatile building block[1]. This whitepaper provides an in-depth technical analysis of this compound, deconstructing its IUPAC nomenclature, profiling its physicochemical properties, and detailing a self-validating synthetic methodology. Furthermore, we explore the mechanistic rationale for its specific substitution pattern in the context of receptor tyrosine kinase (RTK) inhibition[2].

Deconstruction of the IUPAC Nomenclature

The systematic naming of complex heterocyclic compounds is governed by strict IUPAC hierarchy rules. The name Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is derived through the following logical sequence:

  • Principal Functional Group: The ester moiety (-COOCH₃) holds the highest nomenclature priority over both the amine (-NH₂) and the halogen (-Br). Therefore, the compound is classified as a carboxylate ester.

  • Parent Hydride (The Core): The bicyclic core is a pyrazole ring fused to a benzene ring, known as indazole. The "1H" designator indicates the specific tautomer where the localized proton resides on the N1 nitrogen atom.

  • Numbering System: Numbering begins at the protonated nitrogen (N1), proceeds to the adjacent nitrogen (N2), through the pyrazole carbon (C3), and continues around the fused benzene ring (C4 through C7). Based on this, the carboxylate group is anchored at the C6 position.

  • Substituent Ordering: The remaining functional groups are an amino group at C4 and a bromine atom at C3 . IUPAC rules dictate that substituents be listed in alphabetical order ("amino" precedes "bromo").

  • Ester Alkyl Group: The alkyl portion of the ester is a methyl group, which is placed as a separate word at the beginning of the name.

Resulting PIN (Preferred IUPAC Name): Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate.

Physicochemical & Pharmacokinetic Profiling

The strategic placement of substituents on the indazole core is not arbitrary; it is designed to optimize both target binding affinity and pharmacokinetic viability. The table below summarizes the quantitative data and the pharmacological rationale for this specific molecular architecture.

PropertyValuePharmacological Rationale
Molecular Weight 270.08 g/mol Falls well within the optimal range (<500 Da) for oral bioavailability, ensuring Rule of 5 compliance.
Topological Polar Surface Area (TPSA) 88.1 ŲBalances membrane permeability with aqueous solubility; ideal for systemic circulation while limiting blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 2The C4-amino group and the N1-proton act as critical donors for anchoring the molecule to the hinge region of kinase active sites[3].
Hydrogen Bond Acceptors (HBA) 4The ester oxygens and pyrazole nitrogens enhance target specificity through directional dipole interactions.
Lipophilicity (LogP) ~2.8The C3-bromo substituent significantly enhances lipophilicity and introduces the potential for halogen bonding within hydrophobic target pockets.

Synthetic Methodology & Causality

The synthesis of highly functionalized indazoles requires strict control over regioselectivity and chemoselectivity. The following protocol outlines the transformation from a nitro-indazole precursor to the final product, emphasizing the physical chemistry driving each experimental choice.

Phase 1: Regioselective C3-Bromination
  • Objective: Introduce a bromine atom at the C3 position of Methyl 4-nitro-1H-indazole-6-carboxylate.

  • Causality: The C3 position of the indazole core is highly nucleophilic due to the electron-donating nature of the adjacent pyrazole nitrogen atoms[4]. Utilizing N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine (Br⁺). This prevents over-bromination on the benzene ring, which is already deactivated by the electron-withdrawing nitro and ester groups.

Step-by-Step Protocol:

  • Initiation: Dissolve 1.0 eq of Methyl 4-nitro-1H-indazole-6-carboxylate in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation.

  • Temperature Control: Cool the reaction vessel to 0°C.

  • Electrophile Addition: Add 1.1 eq of NBS portion-wise over 15 minutes. Rationale: The bromination of the enamine-like C3 position is exothermic; controlled addition prevents thermal runaway and byproduct formation.

  • Propagation: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Extract a 10 µL aliquot and analyze via LC-MS. The reaction is complete when the starting material is consumed and the product mass [M+H]⁺ exhibits the characteristic 1:1 isotopic doublet (m/z ~300.0 and 302.0) indicative of a single ⁷⁹Br/⁸¹Br incorporation.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual NBS, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Chemoselective Nitro Reduction
  • Objective: Reduce the C4-nitro group to an amino group without cleaving the newly formed C3-bromo bond.

  • Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated here, as it frequently results in hydrodehalogenation (loss of the bromine atom). The Béchamp reduction (Fe/NH₄Cl) is utilized instead because it operates via a single-electron transfer mechanism that is highly chemoselective for nitro groups, preserving the aryl bromide for downstream cross-coupling applications.

Step-by-Step Protocol:

  • Solvent System: Suspend the brominated intermediate in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add 5.0 eq of Iron (Fe) powder and 2.0 eq of Ammonium Chloride (NH₄Cl). Rationale: NH₄Cl acts as a mild proton source to drive the reduction without creating a highly acidic environment that could hydrolyze the C6-ester.

  • Thermal Activation: Heat the mixture to reflux (80°C) for 3-4 hours.

  • Validation Checkpoint: TLC analysis (Hexanes/EtOAc 1:1) should reveal a highly fluorescent, lower-Rf spot corresponding to the amine.

  • Purification: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, extract, dry, and purify via flash chromatography to yield Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate .

SynthesisWorkflow SM Methyl 4-nitro-1H- indazole-6-carboxylate Bromination C3-Bromination (NBS, DMF, 0°C) SM->Bromination Reduction Chemoselective Reduction (Fe/NH4Cl) Bromination->Reduction Product Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate Reduction->Product

Caption: Self-validating synthetic workflow for Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate.

Application in Drug Development: Kinase Inhibition

Indazole derivatives are foundational to modern oncology, serving as the core pharmacophore in FDA-approved drugs like Axitinib and Pazopanib[3]. The indazole ring acts as a bioisostere for the purine ring of adenosine triphosphate (ATP).

In the case of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate , the molecule is primed for high-affinity binding within the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2[5]:

  • The N1-H and C4-NH₂ establish a robust bidentate hydrogen-bonding network with the peptide backbone of the kinase hinge region.

  • The C3-Bromo projects into the hydrophobic "gatekeeper" pocket, increasing target residence time and selectivity.

  • The C6-Ester serves as a synthetic handle, allowing medicinal chemists to append solubilizing groups (e.g., piperazines or morpholines) to modulate pharmacokinetics without disrupting the core binding mode.

By competitively blocking ATP, these indazole scaffolds prevent the trans-autophosphorylation of RTKs, thereby shutting down downstream oncogenic signaling cascades (such as the PI3K/AKT and RAS/MAPK pathways) responsible for tumor proliferation and angiogenesis.

KinasePathway Ligand Growth Factor (e.g., VEGF/FGF) RTK Receptor Tyrosine Kinase (RTK) ATP Binding Pocket Ligand->RTK PI3K PI3K / AKT Cascade RTK->PI3K MAPK RAS / MAPK Cascade RTK->MAPK Inhibitor Indazole Scaffold (Competitive Inhibitor) Inhibitor->RTK Blocks ATP Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Caption: Indazole-mediated competitive inhibition of RTK signaling pathways.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: nih.gov URL: [Link][2]

  • Title: Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents Source: nih.gov URL: [Link][5]

Sources

CAS number for Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate, a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this exact substitution pattern is not prominently listed in major chemical catalogs, this guide constructs a robust scientific profile based on the well-established chemistry of the indazole scaffold. We will explore its structural attributes, propose a logical and efficient synthetic pathway, detail exemplary experimental protocols, and discuss its potential applications as a versatile building block for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of substituted indazoles.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a bioisostere for native structures like indole, forming key hydrogen bond donor and acceptor interactions with biological targets.[2] This versatility has led to the development of numerous indazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory agents like Benzydamine, anti-cancer drugs such as Axitinib, and anti-emetics like Granisetron.[2][3][4]

The specific molecule of interest, Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate, is a highly functionalized derivative. The presence of three distinct functional groups—an amino group, a bromine atom, and a methyl ester—at specific positions provides multiple reactive handles for chemical modification. This makes it an exceptionally valuable intermediate for constructing complex molecular architectures and for use in fragment-based drug discovery (FBDD).[2] The strategic placement of these groups allows for selective derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Physicochemical and Structural Attributes

To facilitate research and experimental design, the key physicochemical properties of the target compound have been calculated and are summarized below.

PropertyValueSource
CAS Number Not assignedN/A
Molecular Formula C₉H₈BrN₃O₂Calculated
Molecular Weight 270.09 g/mol Calculated
Appearance Expected to be a solid (e.g., white to off-white crystalline powder)[5]
InChI Key (Predicted)N/A
SMILES COC(=O)c1cc(N)c2c(c1)C(=NNC2)BrPredicted
Storage Store at 2-8°C, sealed in dry, dark conditions[5]

Proposed Retrosynthetic Analysis and Synthesis Pathway

A logical synthetic route to Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate can be designed starting from a commercially available precursor. A retrosynthetic analysis suggests that the target molecule can be accessed via regioselective bromination of a readily available amino-indazole ester.

G target Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (Target Molecule) precursor1 Methyl 4-amino-1H-indazole-6-carboxylate (CAS: 885518-51-4) target->precursor1 C3-Bromination start Substituted Benzonitrile Precursor precursor1->start

Caption: Retrosynthetic analysis of the target compound.

The most direct forward synthesis involves a two-step process starting from Methyl 4-amino-1H-indazole-6-carboxylate (CAS: 885518-51-4) , which is commercially available.[6] The key transformation is the selective introduction of a bromine atom at the C3 position of the indazole ring.

G cluster_0 Proposed Synthesis Workflow start Methyl 4-amino-1H-indazole-6-carboxylate product Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (Final Product) start->product Step 1: C3-Bromination step1_reagents Brominating Agent (e.g., NBS, Br₂) Solvent (e.g., DMF, AcOH)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols are exemplary and adapted from established literature procedures for analogous transformations.[7][8] Researchers should perform initial small-scale trials to optimize conditions.

Protocol: Regioselective C3-Bromination of Methyl 4-amino-1H-indazole-6-carboxylate

This procedure focuses on the critical step of introducing bromine at the C3 position. The amino group at C4 directs the electrophilic substitution. N-Bromosuccinimide (NBS) is often a preferred reagent over elemental bromine as it can offer milder reaction conditions and improved selectivity.[7]

Rationale: The choice of solvent is critical. A polar aprotic solvent like DMF or a protic solvent like acetic acid can facilitate the reaction. The reaction temperature is kept low initially to control the rate of this potentially exothermic reaction and minimize side-product formation.

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Methyl 4-amino-1H-indazole-6-carboxylate (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual DMF and succinimide.

  • Purification: Dry the crude solid under vacuum. If necessary, purify further by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate.[9]

Structural Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. The following analytical techniques are standard for this purpose.

TechniqueExpected Observations
¹H NMR Disappearance of the proton signal from the C3 position of the starting material. Characteristic shifts for the remaining aromatic protons, the amino group (NH₂), the methyl ester (OCH₃), and the indazole N-H proton.
¹³C NMR Appearance of a new carbon signal corresponding to the C-Br bond at the C3 position, and shifts in the signals of adjacent carbons.
HRMS (ESI) The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br/⁸¹Br in ~1:1 ratio), and the measured mass will correspond to the calculated exact mass of the [M+H]⁺ ion.[9]
HPLC A single major peak indicating the purity of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate makes it a highly valuable scaffold for the synthesis of compound libraries.

  • Kinase Inhibitor Scaffolds: The indazole core is a well-known hinge-binding motif in many kinase inhibitors.[2] The 4-amino group can be acylated or alkylated to explore interactions with the solvent-exposed region of the kinase domain.

  • Palladium Cross-Coupling Reactions: The C3-bromo position is a prime site for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups to build molecular complexity.

  • Further Derivatization: The methyl ester at the C6 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, providing another point of diversity.

The combination of these features allows for a "three-dimensional" exploration of chemical space around the core indazole scaffold, making it a powerful tool for developing potent and selective therapeutic agents, particularly in oncology and inflammatory diseases.[3][4]

Safety, Handling, and Storage

Hazard Identification:

  • Based on structurally related compounds, Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate should be handled as a hazardous substance.[10]

  • It is expected to be an irritant to the eyes and skin. Ingestion and inhalation may be harmful.[10]

  • Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen halides.[10]

Recommended Handling Procedures:

  • Use in a well-ventilated area or a chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[10]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly sealed in a dry, cool (2-8°C), and dark place to ensure long-term stability.[5]

References

  • ChemBK. (n.d.). methyl 4-amino-5-bromo-1H-indazole-3-carboxylate. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • IT Services. (n.d.). Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable. The citation refers to a generic chemical supplier webpage for this compound).

  • U.S. Environmental Protection Agency. (n.d.). Methyl 4-amino-1H-indazole-6-carboxylate - Hazard Genotoxicity. Retrieved from [Link]

  • Zhang, P., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4105. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Elucidation of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] This guide provides an in-depth technical overview of the methodologies required to determine the single-crystal X-ray structure of a novel indazole derivative, Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate. While a definitive crystal structure is not yet publicly available, this document serves as a comprehensive roadmap for its elucidation, from synthesis and crystallization to detailed crystallographic analysis. We will explore the rationale behind experimental choices, the expected structural features, and the profound implications of such structural data in the rational design of new therapeutic agents. This guide is intended to equip researchers in the pharmaceutical sciences with the foundational knowledge and practical insights necessary to characterize this and similar heterocyclic compounds at an atomic level.

Introduction: The Significance of the Indazole Moiety in Drug Discovery

Indazole-containing compounds are a critical class of N-heterocyclic molecules that have garnered immense interest in the field of drug discovery.[4][5] Their unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows them to act as versatile pharmacophores, capable of engaging in a variety of interactions with biological targets.[3] The indazole nucleus is a key component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anti-inflammatory, anti-tumor, anti-HIV, and antibacterial properties.[1][3][5]

The therapeutic potential of indazole derivatives is often dictated by the substitution pattern on the bicyclic ring system. The strategic placement of functional groups can modulate the compound's electronic properties, lipophilicity, and its ability to form specific hydrogen bonds and other non-covalent interactions with target proteins. Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate incorporates several key functionalities:

  • An Amino Group: A potential hydrogen bond donor and a site for further chemical modification.

  • A Bromo Substituent: Can influence the compound's reactivity and provides a heavy atom for phasing in X-ray crystallography.

  • A Methyl Carboxylate Group: Acts as a hydrogen bond acceptor and can impact solubility and pharmacokinetic properties.

Understanding the precise three-dimensional arrangement of these functional groups is paramount for structure-activity relationship (SAR) studies and for the rational design of next-generation inhibitors. Single-crystal X-ray diffraction is the definitive method for obtaining this high-resolution structural information.[6][7][8]

Synthesis and Crystallization: The Gateway to Structural Analysis

A plausible synthetic route to Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate can be inferred from commercially available starting materials and established synthetic methodologies for indazole derivatives. A potential precursor, Methyl 4-bromo-1H-indazole-6-carboxylate, is commercially available.[9][10] The introduction of the amino group at the 4-position and bromine at the 3-position would likely involve a multi-step synthesis.

Proposed Synthetic Pathway

A logical synthetic approach would start with a suitable precursor, such as Methyl 4-bromo-1H-indazole-6-carboxylate. The synthesis would then proceed through nitration at the 4-position, followed by reduction to the amine. Subsequent bromination at the 3-position would yield the target compound.

Synthetic_Pathway A Methyl 4-bromo-1H-indazole-6-carboxylate B Methyl 4-bromo-3-nitro-1H-indazole-6-carboxylate A->B Nitration (e.g., HNO3/H2SO4) C Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate B->C Isomerization/Rearrangement D Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: A proposed synthetic pathway for Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is often the most challenging step in structure determination. The following protocol outlines a general approach to the crystallization of the title compound.

Objective: To grow single crystals of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate suitable for X-ray diffraction analysis (ideally > 0.1 mm in all dimensions).

Materials:

  • Purified Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Small glass vials (1-2 mL) with screw caps or parafilm for sealing

  • Microscope for crystal inspection

Methodology:

  • Solvent Screening:

    • Assess the solubility of the compound in a range of solvents at room temperature and upon heating.

    • Identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating. This will be the primary solvent for slow cooling crystallization.

    • Identify a solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "precipitant") for vapor diffusion and solvent layering techniques.

  • Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent to near saturation in a small vial.

      • Loosely cap the vial or cover it with parafilm pierced with a few small holes.

      • Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Slow Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

    • Vapor Diffusion:

      • Hanging Drop: Place a small drop of the concentrated compound solution on a siliconized coverslip. Invert the coverslip over a well containing a reservoir of the anti-solvent.

      • Sitting Drop: Place a small drop of the concentrated compound solution in a microbridge within a sealed container containing the anti-solvent.

    • Solvent Layering:

      • Create a concentrated solution of the compound in a "good" solvent at the bottom of a narrow tube or vial.

      • Carefully layer the "anti-solvent" on top of this solution, minimizing mixing. Crystals may form at the interface.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop.

    • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at low temperatures.

    • Mount the crystal on the goniometer head of the diffractometer.

Elucidating the Crystal Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[6][8][11]

X-ray_Crystallography_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase A Crystal Mounting B Data Collection (Diffractometer) A->B X-ray Exposure C Data Reduction B->C Integration of Diffraction Spots D Structure Solution (e.g., Direct Methods) C->D Generation of Reflection File E Structure Refinement (e.g., Full-Matrix Least-Squares) D->E Initial Atomic Model F Structure Validation E->F Final Structural Model

Caption: A simplified workflow for single-crystal X-ray structure determination.

Data Collection

A suitable single crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods such as direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other crystallographic parameters.

Expected Crystallographic Parameters

The following table summarizes the key crystallographic parameters that would be determined for Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate. Representative values are included for illustrative purposes.

ParameterExpected Value/InformationSignificance
Chemical FormulaC9H8BrN3O2Confirms the elemental composition of the crystal.
Formula Weight270.09 g/mol Derived from the chemical formula.
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P21/c, P-1Defines the symmetry operations within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit of the crystal.
Volume (V)ųThe volume of the unit cell.
Ze.g., 2, 4The number of molecules per unit cell.
Calculated Density (ρ)g/cm³The theoretical density of the crystal.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental data.
Goodness-of-Fit (GooF)~1.0Indicates the quality of the refinement.

Analysis of the Crystal Structure: From Data to Insight

Once the crystal structure is solved and refined, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Molecular Geometry

The analysis will reveal precise bond lengths, bond angles, and torsion angles within the Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate molecule. Key features to examine include:

  • Planarity of the Indazole Ring: The fused benzene and pyrazole rings are expected to be nearly coplanar.

  • Conformation of the Methyl Carboxylate Group: The orientation of the ester group relative to the indazole ring will be determined.

  • Tautomeric Form: The position of the hydrogen atom on the pyrazole ring (1H vs. 2H) will be definitively established. The 1H-tautomer is generally more stable.[3]

Intermolecular Interactions and Crystal Packing

The crystal structure will provide a detailed picture of how the molecules pack together in the solid state. This is governed by a network of intermolecular interactions, which are crucial for understanding the compound's physical properties and for crystal engineering.

  • Hydrogen Bonding: The amino group (-NH2) and the indazole N-H are strong hydrogen bond donors. The carbonyl oxygen of the ester and the nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors. A network of hydrogen bonds is expected to play a dominant role in the crystal packing.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms.

  • π-π Stacking: The aromatic indazole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Intermolecular_Interactions Indazole_A Molecule A -NH2 (Donor) -N-H (Donor) -C=O (Acceptor) -Br (Halogen Donor) -Aromatic Rings (π-system) Indazole_B Molecule B -NH2 (Donor) -N-H (Donor) -C=O (Acceptor) -Br (Halogen Donor) -Aromatic Rings (π-system) Indazole_A->Indazole_B Hydrogen Bonding Indazole_A->Indazole_B π-π Stacking Indazole_A->Indazole_B Halogen Bonding

Caption: A representation of potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

The determination of the single-crystal X-ray structure of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is a critical step in advancing its potential as a lead compound in drug discovery. The precise structural data obtained will provide invaluable insights into its three-dimensional conformation and intermolecular interactions. This knowledge will empower medicinal chemists to design more potent and selective analogues, ultimately accelerating the development of novel therapeutics. The methodologies outlined in this guide provide a robust framework for the successful elucidation and analysis of this and other important heterocyclic molecules. Future work should focus on co-crystallization studies with target proteins to directly visualize the binding mode and inform further optimization efforts.

References

  • School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Zheng, L. W., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry. [Link]

  • Singh, S., & Kaur, M. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

  • Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]

  • Yousuf, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • American Elements. Methyl 4-bromo-1H-indazole-6-carboxylate. [Link]

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Solubility of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The successful progression of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties, among which solubility is paramount.[1] Poor solubility can severely limit bioavailability, impede formulation development, and ultimately lead to the failure of otherwise promising therapeutic agents.[2][3] This guide focuses on Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate, a substituted indazole derivative of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in numerous kinase inhibitors and other therapeutic agents.[4]

This document provides a comprehensive analysis of the factors governing the solubility of this compound. In the absence of extensive, publicly available experimental data, this guide establishes a predictive framework based on first principles of physical organic chemistry and an analysis of the compound's structural attributes. Furthermore, it details the authoritative experimental protocols required to generate robust, quantitative solubility data, ensuring that research and development teams can effectively characterize this molecule for their specific applications.

The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, is a critical determinant of a drug's therapeutic efficacy.[5] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[3] Consequently, compounds with poor aqueous solubility often exhibit low and erratic bioavailability, which complicates dose selection and can lead to suboptimal therapeutic outcomes.[1]

Beyond bioavailability, the solubility of an active pharmaceutical ingredient (API) in organic solvents is crucial for various stages of drug development:

  • Synthesis and Purification: Crystallization, a key purification step, is highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.[6]

  • Formulation: The development of both oral and parenteral dosage forms often requires dissolving the API in co-solvents, lipids, or other excipients. Understanding solubility in common pharmaceutical solvents is therefore essential.

  • High-Throughput Screening (HTS): In early-stage discovery, compounds are typically stored and assayed in organic solvents like dimethyl sulfoxide (DMSO). Poor solubility can lead to compound precipitation and the generation of false-negative results.[7]

The indazole core, a bicyclic heteroaromatic system, is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[4] The specific functionalization of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate suggests its potential as a kinase inhibitor or a scaffold for further chemical exploration. Characterizing its solubility is a foundational step in unlocking this potential.

Theoretical Principles and Predictive Solubility Analysis

The solubility of a molecule is governed by the interplay of its intrinsic properties and the characteristics of the solvent, encapsulated by the principle "like dissolves like." A detailed analysis of the structure of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate allows for a robust prediction of its solubility behavior.

Molecular Structure:

  • 1H-Indazole Core: This bicyclic aromatic system is relatively planar and possesses both a hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen). While the aromatic system contributes to lipophilicity, the nitrogen atoms introduce polarity.

  • Amino Group (-NH2): Located at the 4-position, this is a strong hydrogen bond donor and a weak base. It significantly increases polarity and the potential for interaction with protic solvents.

  • Bromo Group (-Br): The bromine atom at the 3-position is an electron-withdrawing group that adds steric bulk and increases the molecular weight. Its contribution to polarity is minimal, but it enhances lipophilicity.

  • Methyl Carboxylate Group (-COOCH3): This ester group at the 6-position is a polar feature and a hydrogen bond acceptor. It is less polar than a carboxylic acid but still contributes significantly to potential interactions with polar solvents.

Physicochemical Parameters: Computational tools provide key insights into a molecule's likely behavior:

  • Topological Polar Surface Area (TPSA): 81 Ų - This value suggests moderate cell permeability and indicates a significant polar character, primarily due to the amino and ester functionalities.

  • logP (Octanol-Water Partition Coefficient): 0.9317 - This value indicates that the compound is relatively balanced in its lipophilic and hydrophilic character, leaning slightly towards hydrophilicity.

Predictive Analysis: Based on this structural and parametric analysis, the following solubility profile can be predicted:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The molecule is expected to exhibit high solubility in these solvents. The strong dipole moments of solvents like DMSO and DMF can effectively solvate the polar ester and amino groups, while the aromatic core can engage in favorable pi-stacking interactions. The lack of a hydrogen-bonding network in the solvent allows for easy disruption to accommodate the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to high solubility is predicted. These solvents can engage in hydrogen bonding with the N-H of the indazole, the amino group, and the ester's carbonyl oxygen. However, the energy required to break the solvent's own hydrogen-bonding network may be a limiting factor compared to polar aprotic solvents. The solubility of amino acids, which also possess amine groups, is known to decrease as the alkyl chain length of the alcohol solvent increases (methanol > ethanol > propanol), a trend that can be expected here as well.[8][9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected. The molecule's significant polarity, driven by the amino and ester groups, is incompatible with the nonpolar, dispersion-force-dominated nature of these solvents. The energy gain from solvating the molecule would be insufficient to overcome the solute-solute interactions in the crystal lattice.

Experimental Determination of Thermodynamic Solubility

While predictions are invaluable for guidance, definitive solubility data must be generated experimentally. The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method . This method measures the equilibrium concentration of a compound in a saturated solution, providing a single, unambiguous value at a given temperature.

Detailed Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analysis instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached with the solid phase.

    • Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Sample Separation:

    • Remove the vial from the shaker and let it stand undisturbed in the temperature-controlled environment for at least 1-2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove all particulate matter.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Quantify the concentration of the compound in the diluted sample using a validated HPLC method.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask method for solubility determination.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Quantification A Add excess solid compound to vial B Add known volume of solvent A->B Step 1 C Seal vial and agitate at constant temperature (24-48 hours) B->C D Allow excess solid to settle C->D E Filter supernatant to remove solid D->E F Dilute sample to known concentration E->F G Analyze via HPLC against calibration curve F->G H Calculate original solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Predictive Solubility Profile

As quantitative experimental data is not widely published, the following table summarizes the predicted solubility of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate based on the theoretical analysis presented in Section 2.0. This serves as a practical guide for solvent selection in experimental settings.

SolventClassPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Strong dipole moment effectively solvates the polar functional groups (-NH2, -COOCH3). A common solvent for compound storage in HTS.
N,N-Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO, its high polarity and aprotic nature make it an excellent solvent for this molecule.
Acetone Polar AproticModerate Less polar than DMSO/DMF but still capable of dissolving the compound through dipole-dipole interactions.
Tetrahydrofuran (THF) Polar AproticModerate to Low Lower polarity and cyclic ether structure offer less effective solvation for the H-bonding groups compared to other aprotic solvents.
Methanol Polar ProticHigh Smallest alcohol, highly polar, and an excellent hydrogen bond donor/acceptor. Effectively solvates all polar sites on the molecule.
Ethanol Polar ProticModerate Good solvent due to H-bonding, but the slightly larger nonpolar ethyl group reduces its solvating power compared to methanol.
Isopropanol Polar ProticLow Increased hydrocarbon character significantly reduces its ability to solvate the highly polar solute.
Acetonitrile Polar AproticModerate Polar nitrile group allows for good dipole-dipole interactions, but it is a weaker H-bond acceptor than DMSO or DMF.
Dichloromethane (DCM) HalogenatedLow Moderately polar but lacks H-bonding capability. May dissolve small amounts but is unlikely to be a good solvent.
Toluene Aromatic/NonpolarVery Low / Insoluble Aromatic ring may have weak interactions with the indazole core, but the overall nonpolar nature cannot overcome the crystal lattice energy of the polar solute.
Hexane Aliphatic/NonpolarInsoluble Dominated by weak dispersion forces, making it incompatible with the polar functional groups of the molecule.

Conclusion

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is a multifunctional heterocyclic compound with physicochemical properties that suggest a nuanced solubility profile. Its structure, which balances a lipophilic core with multiple polar, hydrogen-bonding groups, predicts high solubility in polar aprotic solvents like DMSO and good solubility in small polar protic solvents like methanol. Conversely, it is expected to be poorly soluble in nonpolar media.

For any research or development program, these predictions must be substantiated with rigorous experimental data. The Shake-Flask method detailed herein provides a robust framework for generating the high-quality, thermodynamic solubility data required for informed decision-making in synthesis, purification, formulation, and preclinical evaluation. A thorough understanding and empirical validation of this compound's solubility will be a critical enabler for its successful application in drug discovery and beyond.

References

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  • Benchchem. Determining the Solubility of 5-Bromo-1-isopropyl-1H-indazole in Organic Solvents: A Technical Guide.
  • Prediction of drug solubility from molecular structure using a drug-like training set. (n.d.).
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The Strategic Application of Substituted Indazole Carboxylates in Medicinal Chemistry: Synthesis, Functionalization, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a privileged heteroaromatic motif in drug discovery, capable of engaging diverse biological targets through highly specific hydrogen bonding and pi-stacking interactions[1]. Among its derivatives, substituted indazole carboxylates (specifically at the C3 or C6 positions) serve as highly versatile synthetic intermediates and potent pharmacophores[2]. The carboxylate moiety provides a critical vector for late-stage functionalization, enabling the synthesis of carboxamides, esters, and fused ring systems that mimic endogenous ligands like the adenine base of ATP[2]. This technical guide explores the structural rationale, synthetic methodologies, and biological applications of indazole carboxylates, providing actionable, self-validating protocols for medicinal chemists.

Structural Rationale & Pharmacophore Properties

The indazole ring exists primarily as the thermodynamically stable 1H-tautomer, though the 2H- and 3H-forms can be accessed under specific conditions[1]. The pharmacological utility of the indazole-3-carboxylate core stems from its dual nature:

  • Bidentate Hydrogen Bonding: The N1 atom acts as a strong hydrogen bond donor, while the N2 atom acts as an acceptor. This mimics the binding mode of many kinase hinge-binding motifs[2].

  • Vectorial Trajectory: The C3-carboxylate (or its derived carboxamide) projects into the solvent-exposed region or adjacent hydrophobic pockets of a target protein, allowing for the tuning of physicochemical properties (e.g., cLogP, solubility) without disrupting the core binding interactions[3].

Kinase_Binding Indazole Indazole-3-carboxamide N1-H (H-Bond Donor) N2 (H-Bond Acceptor) C3-Amide (Solvent Vector) Hinge Target Protein Pocket Backbone C=O Backbone N-H Hydrophobic/Solvent Region Indazole->Hinge Bidentate Hydrogen Bonding & Hydrophobic Packing

Fig 1: Pharmacophore model of indazole-3-carboxamides engaging a target binding pocket.

Key Therapeutic Applications

  • Oncology (Kinase Inhibition): Indazole derivatives like Axitinib and Pazopanib are clinically approved kinase inhibitors[1]. The indazole-3-carboxamide derivatives, synthesized from their corresponding carboxylates, are extensively evaluated for anti-renal cancer activity and other malignancies due to their ability to occupy the ATP-binding site[3].

  • Immunology (CRAC Channel Blockers): Indazole-3-carboxamides have been discovered as potent inhibitors of calcium-release activated calcium (CRAC) channels, effectively blocking calcium influx and suppressing mast cell activation[4].

  • Neurology & Cannabinoid Receptors: Indazole-3-carboxylates are potent synthetic cannabinoid receptor agonists (SCRAs). Compounds like NPB-22 (quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate) exhibit high affinity for CB1/CB2 receptors and are studied for their profound neurological impacts[5].

Synthetic Methodologies: Regioselective Functionalization

A major challenge in indazole chemistry is the regioselective N-alkylation of the core, as both N1 and N2 are nucleophilic[6]. The choice of base and solvent dictates the regiochemical outcome.

N_Alkylation Start 1H-Indazole-3-carboxylate Cond1 NaH, THF, 0°C (Non-coordinating base) Start->Cond1 Cond2 K2CO3, DMF (Polar aprotic) Start->Cond2 Mech1 Na+ Chelation at C3-Carbonyl Steric hindrance at N2 Cond1->Mech1 Mech2 Free Anion Kinetic vs Thermodynamic Control Cond2->Mech2 Prod1 Highly Selective N1-Alkylation Mech1->Prod1 Alkyl Halide Prod2 Mixture of N1 & N2 Isomers Mech2->Prod2 Alkyl Halide

Fig 2: Reaction conditions dictating the regioselectivity of indazole N-alkylation.

Protocol 1: Regioselective N1-Alkylation of 1H-Indazole-3-carboxylate

Causality & Rationale: To achieve exclusive N1-alkylation, a strong, non-coordinating base like Sodium Hydride (NaH) in an aprotic solvent (THF) is utilized[6]. The sodium cation chelates the C3-carboxylate oxygen and the N2 lone pair. This rigid chelation ring sterically shields the N2 position, forcing the incoming electrophile to attack the N1 position exclusively[6].

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes to ensure complete deprotonation and chelate formation[6].

  • Alkylation: Re-cool to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench slowly with saturated aqueous NH4Cl. Extract with ethyl acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate in vacuo.

Self-Validation & Quality Control:

  • In-Process Control: Monitor by LC-MS. The N1-alkylated product typically elutes later than the N2-isomer on a reverse-phase C18 column.

  • Structural Confirmation: Perform 2D NOESY NMR. A strong NOE cross-peak between the N1-alkyl protons and the C7-aromatic proton confirms N1 regioselectivity. The absence of this peak indicates N2 alkylation.

Protocol 2: Late-Stage Amide Coupling (Synthesis of Indazole-3-carboxamides)

Causality & Rationale: The conversion of the indazole-3-carboxylate to a carboxamide is a critical step in generating active libraries[3]. Saponification yields the carboxylic acid, which is then coupled using HATU and DIPEA. HATU is chosen over standard carbodiimides (like EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the reaction and minimizes epimerization/side reactions, especially with sterically hindered anilines[3]. DIPEA is used as it is bulky enough to avoid acting as a competing nucleophile.

Step-by-Step Methodology:

  • Hydrolysis: Treat the N1-alkylated methyl indazole-3-carboxylate with LiOH (3.0 equiv) in a THF/H2O (3:1) mixture at room temperature for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid. Filter and dry.

  • Activation: Dissolve the indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (2.0 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester[3].

  • Coupling: Add the desired primary or secondary amine (2.0 equiv). Stir at room temperature for 8–16 hours[3].

  • Purification: Dilute with water to precipitate the product. Extract with ethyl acetate, wash extensively with 5% LiCl aqueous solution (to remove DMF), dry, and purify via flash chromatography.

Self-Validation & Quality Control:

  • Reaction Monitoring: The disappearance of the active ester mass (M+HOAt) and the appearance of the product mass in LC-MS confirms completion.

  • Purity Check: Ensure final compound purity >95% via HPLC (UV 254 nm) before biological evaluation.

Biological Validation: High-Throughput Kinase Inhibition Assay

Causality & Rationale: To validate the target engagement of synthesized indazole-3-carboxamides, a universal ADP-Glo™ Kinase Assay is employed. Unlike assays that require phosphospecific antibodies, ADP-Glo measures the universal product of kinase activity (ADP). This allows for the rapid screening of the indazole library against multiple kinase panels using a single, standardized readout.

Step-by-Step Methodology:

  • Incubation: In a 384-well white microplate, combine 1 µL of the indazole compound (serial dilutions in DMSO), 2 µL of the target kinase enzyme, and 2 µL of ATP/Substrate mix. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is utilized by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader.

Self-Validation & Quality Control:

  • Controls: Include Staurosporine (10 µM) as a positive control (100% inhibition) and a DMSO vehicle as a negative control (0% inhibition).

  • Statistical Robustness: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's dynamic range and reliability, ensuring the IC50 values generated are trustworthy.

Quantitative Data Presentation: Structure-Activity Relationships

The following table summarizes the biological activity of key substituted indazole derivatives, highlighting the impact of the C3-substitution vector on target specificity and potency.

Compound Class / NameC3-SubstituentTarget / IndicationPotency (IC50 / Affinity)cLogPRef
Entrectinib 3-amino derivativeALK / ROS1 (Oncology)12 nM (ALK)4.2[1]
Compound 12d 3-carboxamideCRAC Channel (Immunology)0.67 µM4.76[4]
Compound 15b 3-carboxamide (fused)CRAC Channel (Immunology)0.65 µM4.65[4]
NPB-22 3-carboxylate (ester)CB1/CB2 Receptor (Neurology)High Affinity (SCRA)>5.0[5]
Compound 8v 3-carboxamideRenal Cancer Cell LinesHigh Binding Energy (Docking)N/A[3]

Table 1: Comparative pharmacological data of indazole derivatives demonstrating the versatility of the C3-position.

References[1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC (nih.gov). Verified Link[4] Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC (nih.gov). Verified Link[6] Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates - Benchchem.Verified Link[2] Methyl 5-nitro-1H-indazole-6-carboxylate|CAS 152626-88-5 - Benchchem.Verified Link[3] Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC. Verified Link[5] Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - Ovid. Verified Link

Sources

A Comprehensive Technical Guide to the Safe Handling of Halogenated Indazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-cancer drugs like Pazopanib and Niraparib.[1][2] The strategic introduction of halogen atoms (F, Cl, Br, I) onto the indazole ring is a common and powerful technique used by researchers to modulate a compound's metabolic stability, binding affinity, and overall pharmacological profile.[1][3] However, this functionalization also introduces specific safety and handling challenges. Halogenated aromatic compounds can possess heightened toxicity and reactivity compared to their non-halogenated parent structures.[4] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of halogenated indazole compounds, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a thorough understanding of the potential hazards. The principle of risk assessment is not merely a procedural formality; it is a scientific method to anticipate and mitigate potential adverse events. Before any experiment, a comprehensive risk assessment must be performed, consulting the specific Safety Data Sheet (SDS) for the compound in use.

Toxicological Profile

Halogenated indazoles, like many heterocyclic compounds used in drug discovery, can present a range of toxicological threats. While the specific profile varies for each unique structure, common hazards include:

  • Acute Toxicity: Several indazole derivatives are classified with acute toxicity upon oral, dermal, or inhalation exposure.[5][6][7][8] Certain indazole carboxylate derivatives, developed as synthetic cannabinoid receptor agonists, have been associated with severe clinical toxicity, including agitation, reduced consciousness, and seizures.[9]

  • Skin and Eye Irritation/Corrosion: Direct contact is a primary route of exposure. Many halogenated indazoles are known to cause skin irritation, serious eye irritation, or even severe burns.[6][10][11][12]

  • Respiratory Tract Irritation: If handled as fine powders or aerosols, these compounds can cause respiratory irritation.[7][8]

Physicochemical Hazards
  • Reactivity: While most indazoles are stable, specific substitution patterns can lead to reactivity with water, air, or other common laboratory reagents.[11] Always consult the SDS for specific incompatibilities.

  • Thermal Decomposition: In the event of a fire, halogenated organic compounds can decompose to produce highly toxic and corrosive gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (e.g., HCl, HBr).[13][14]

The Hierarchy of Controls

The most effective safety strategies follow the "Hierarchy of Controls," a framework that prioritizes risk mitigation strategies from most to least effective. Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense when other controls are not feasible.[15]

cluster_controls Hierarchy of Controls Elimination Elimination Physically remove the hazard Substitution Substitution Replace with a less hazardous substance Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls Change the way people work (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) Protect the worker with personal equipment Administrative->PPE

Caption: The Hierarchy of Controls model prioritizes safety measures.

Section 2: Engineering Controls and Work Environment

Engineering controls are the most critical physical systems in place to isolate researchers from chemical hazards.

Primary Containment: The Chemical Fume Hood

All handling of halogenated indazole compounds, especially powders and volatile solutions, must be conducted within a properly functioning and certified chemical fume hood.[10][16][17] This is non-negotiable. The fume hood contains vapors, dust, and aerosols, preventing their release into the laboratory environment and minimizing inhalation exposure.[10]

Causality: The inward airflow of a fume hood creates a dynamic barrier between the researcher and the experiment. Storing excess chemicals or equipment inside the hood can disrupt this airflow, creating turbulence and potentially compromising containment.[18] Therefore, the fume hood should be treated as a work area, not a storage cabinet.[18]

Laboratory Infrastructure

An eyewash station and a safety shower must be readily accessible and unobstructed within the work area.[7][10] In the event of an accidental splash, immediate flushing is the most effective way to minimize injury.[19]

Section 3: Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical.[15] The appropriate selection and consistent use of PPE are mandatory. A risk assessment based on the specific compound and procedure dictates the minimum requirements.

Table 1: Recommended Personal Protective Equipment
PPE CategorySpecificationRationaleCitations
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation or injury. Standard safety glasses do not provide an adequate seal.[5][10][20][21]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect before each use. For extended contact or handling of highly toxic derivatives, double-gloving is recommended.Prevents dermal absorption, a primary route of exposure. Different glove materials have different breakthrough times for various chemicals; nitrile is a good general-purpose choice, but the SDS should be consulted.[10][15][16]
Body Protection A long-sleeved laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron worn over the lab coat is advised.Minimizes skin exposure from spills and prevents contamination of personal clothing.[10][16]
Respiratory Protection To be used in a well-ventilated chemical fume hood. If ventilation is inadequate or if aerosols/dust are generated outside of a hood, a NIOSH-approved N95 or higher respirator is necessary.Indazole compounds may be harmful if inhaled.[7] Engineering controls are the primary method to prevent this; respirators are used when these controls are insufficient.[10][16][20]

Section 4: Standard Operating Procedure (SOP) for Handling

A systematic workflow ensures that safety is integrated into every step of the experimental process.

prep Preparation Verify fume hood function. Assemble all chemicals & equipment. Don all required PPE. handling Handling Work within fume hood sash limits. Handle solids carefully to avoid dust. Use sealed containers for transfers. prep:f0->handling:f0 decon Decontamination & Cleanup Decontaminate work surfaces. Segregate waste properly. Remove PPE correctly. Wash hands thoroughly. handling:f0->decon:f0

Caption: A generalized workflow for the safe handling of chemical compounds.

Experimental Protocol: General Handling
  • Preparation:

    • Designate a specific work area within a chemical fume hood.[10]

    • Ensure an eyewash station, safety shower, and appropriate chemical spill kit are readily accessible.[10]

    • Before handling any chemicals, don all required PPE as detailed in Table 1.[5]

    • Assemble all necessary glassware, reagents, and waste containers.

  • Handling and Manipulation:

    • Perform all manipulations that may generate dust or vapors (e.g., weighing, preparing solutions, transfers) inside the fume hood.[17]

    • When weighing solid compounds, use a draft shield or weigh the material in a glove box to prevent dissemination of fine powders.

    • Keep containers tightly closed when not in use.[13][17]

    • Use a spatula or other appropriate tool to handle solids; avoid pouring dry powders.

    • Clean any spills immediately, as described in Section 6.

  • Post-Experiment Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate solvent to decontaminate them. Collect the wipes as hazardous waste.[22]

    • Properly seal and label all waste containers.[23]

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out.[5]

    • Wash hands and forearms thoroughly with soap and water after removing PPE.[5][12]

Section 5: Chemical Storage and Incompatibility

Improper storage is a leading cause of laboratory accidents. Halogenated indazoles must be stored according to their hazard class, not alphabetically, to prevent dangerous reactions.[18]

General Storage Guidelines
  • Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[13][24]

  • Ensure all containers are tightly sealed and clearly labeled with the full chemical name and hazard information.[17][18]

  • Store liquids below eye level and in secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[18][25]

  • Do not store chemicals in the fume hood or under sinks.[18][26]

Segregation of Incompatibles

The causality here is direct: mixing incompatible chemicals can lead to fire, explosion, or the release of toxic gases.[27] Halogenated compounds require careful segregation.

Indazole Halogenated Indazoles (General Storage Cabinet) Oxidizers Oxidizers (e.g., Nitric Acid, Peroxides) Store Separately Indazole->Oxidizers Violent Reaction Risk Acids Strong Acids (e.g., HCl, H2SO4) Store in Acid Cabinet Indazole->Acids Reaction Risk Bases Strong Bases (e.g., NaOH, KOH) Store Separately from Acids Indazole->Bases Reaction Risk Acids->Bases Violent Neutralization Flammables Flammable Solvents (e.g., Acetone, Ethanol) Store in Flammable Cabinet Flammables->Oxidizers Fire/Explosion Risk

Caption: Conceptual diagram for segregating incompatible chemical classes.

Table 2: Key Incompatibilities
Store Halogenated Indazoles SEPARATELY From:Reason for SegregationCitations
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, peroxides)Can cause violent reactions, leading to fire or explosion.[12][14]
Strong Acids (e.g., sulfuric acid, hydrochloric acid)May cause vigorous or exothermic reactions. Store in a dedicated acid cabinet.[12]
Strong Bases (e.g., sodium hydroxide, potassium hydride)Can cause decomposition or violent reactions.
Reactive Metals (e.g., sodium, potassium, magnesium)Risk of vigorous or explosive reactions.

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an incident.

Chemical Spills
  • Minor Spill (Contained in Fume Hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[13]

    • Collect the contaminated material into a sealed, labeled hazardous waste container.[17]

    • Decontaminate the area with a suitable solvent.

  • Major Spill (Outside Fume Hood):

    • Evacuate the immediate area.[21]

    • Alert others and contact your institution's emergency response team (e.g., EHS).[28]

    • If safe to do so, close doors to the affected area to contain vapors.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure (First Aid)

The immediate response is critical. Follow the "Remove, Remove, Remove" principle: remove the person from the area, remove contaminated clothing, and remove the chemical from the skin/eyes.[29]

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower for large exposures.[5][17][19] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][19] Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][19] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12][17] Rinse the mouth with water and seek immediate medical attention. Show the chemical's SDS to the medical personnel.[5]

Section 7: Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment and waste handlers.

Waste Stream Segregation
  • Halogenated vs. Non-Halogenated Waste: It is best practice and often more cost-effective to collect halogenated solvent waste separately from non-halogenated solvent waste.[30] Do not mix these waste streams unless your institution's EHS policy explicitly permits it.[23][31]

  • Solid vs. Liquid Waste: Collect solid waste (excess compound, contaminated wipes, gels) separately from liquid waste.

Table 3: Waste Disposal Protocol Summary
Waste TypeContainerLabelingDisposal Route
Solid Compound / Contaminated PPE Sealable, labeled hazardous waste bag or container."Hazardous Waste," full chemical name, and associated hazards.Place in a designated solid hazardous chemical waste bin.[10]
Halogenated Liquid Waste Designated, compatible, sealed waste container (e.g., poly bottle)."Hazardous Waste," "Halogenated Solvents," and list all components by percentage.Arrange for pickup by your institution's hazardous waste management service.[23][30]
Rinsate from Glassware Collect in the appropriate liquid waste container (halogenated or non-halogenated).N/ADo not dispose of down the drain.[10]

Self-Validation: Every waste container must be kept closed except when adding waste, be properly labeled with its contents, and stored in secondary containment to prevent spills from contaminating the lab.[23][30] This creates a self-validating system where the contents and hazards are always clear, and spills are contained at the source.

Conclusion

Halogenated indazole compounds are invaluable tools in modern chemical and pharmaceutical research. Their potential hazards, however, demand a disciplined and knowledgeable approach to their handling. By integrating the principles of risk assessment, utilizing the hierarchy of controls, and adhering to rigorous protocols for handling, storage, and disposal, researchers can safely unlock the scientific potential of these important molecules. Safety is not an impediment to research; it is the foundation upon which reliable and successful science is built.

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Sourcing, Safety Profiling, and Synthetic Application of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (CAS: 885521-32-4)

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals

Introduction and Chemical Significance

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (CAS: 885521-32-4) is a highly functionalized, orthogonal building block frequently utilized in the synthesis of kinase inhibitors and complex heterocyclic therapeutics. The presence of three distinct reactive sites—a C3-bromo group, a C4-amino group, and a C6-methyl ester—allows for regioselective modifications. However, handling novel halogenated heteroaromatics requires stringent safety protocols. This guide details the exact methodology for sourcing the Material Safety Data Sheet (MSDS/SDS), interpreting its hazard profile, and safely executing a functionalization protocol.

Physicochemical and Structural Profiling

Understanding the physicochemical properties of the compound is the first step in predicting its behavior in both biological assays and synthetic workflows. The table below summarizes the core quantitative data necessary for experimental planning.

PropertyValue
IUPAC Name Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate
CAS Registry Number 885521-32-4
Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
PubChem CID 24728333
Key Functional Groups C3-Bromo, C4-Amino, C6-Methyl Ester, Indazole Core

Sourcing the MSDS/SDS: A Validated Workflow

Because Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is a specialized research intermediate rather than a bulk commodity solvent, its safety documentation is not typically found in general institutional databases. Instead, researchers must navigate specialized vendor repositories and chemical aggregators.

Step-by-Step Methodology for SDS Retrieval:
  • Primary Identifier Extraction: Always use the CAS Registry Number (885521-32-4 ) as the primary search query. Chemical names can vary due to IUPAC nomenclature ambiguities, but the CAS number provides a definitive, unique identifier.

  • Query Primary Manufacturers: Access the databases of specialized chemical vendors such as [1] or [2].

  • Navigate to Product Documentation: On the product landing page, locate the "Documentation," "Technical Data," or "SDS" tab.

  • Download and Archive: Download the PDF version of the SDS. Ensure the document complies with the Globally Harmonized System (GHS) standards for your specific region (e.g., OSHA HCS in the US, REACH in the EU).

  • Cross-Reference Aggregators: If the primary vendor's SDS is temporarily unavailable, utilize chemical data aggregators like [3] or [4] to find safety summaries and primary GHS hazard statements.

SDS_Workflow A Identify Compound CAS: 885521-32-4 B Query Primary Vendors (BLDpharm, Fluorochem) A->B Direct Sourcing C Query Aggregators (PubChem, ChemSrc) A->C Secondary Search D Download SDS (PDF) B->D C->D E Analyze Hazard Codes (H315, H319, H335) D->E F Implement PPE & Controls (Fume Hood, Nitrile Gloves) E->F

Workflow for SDS retrieval and hazard mitigation for CAS 885521-32-4.

Hazard Assessment and Causality in Handling

A rigorous safety protocol is not merely a list of rules; it is a causal framework based on the molecule's structure. By analyzing the SDS, we can deduce the necessary safety controls:

  • Respiratory Protection (Fume Hood): As a dry powder with a molecular weight of 270.08 g/mol , the compound poses an inhalation hazard. The halogenated indazole core acts as a respiratory irritant (typically classified under GHS code H335: May cause respiratory irritation ). Handling must occur within a certified chemical fume hood to prevent aerosolized dust from entering the respiratory tract.

  • Dermal Protection (Nitrile Gloves): The lipophilic nature of the bromo-indazole moiety facilitates dermal penetration. Standard nitrile gloves provide an effective barrier against such organic powders. This mitigates the risk associated with H315: Causes skin irritation .

  • Storage Conditions (Inert Atmosphere): The C4-amino group is susceptible to slow oxidation upon prolonged exposure to atmospheric oxygen and light. Storing the compound under an inert gas (Argon or Nitrogen) at 2-8°C ensures the structural integrity of the amino group is maintained for downstream coupling reactions.

Experimental Protocol: Safe Handling and Synthetic Application

To demonstrate the utility of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate, we outline a self-validating protocol for a Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C3-bromo position.

Causality of Experimental Choices:
  • Catalyst Selection: Pd(dppf)Cl₂ is selected due to its large bite angle, which is highly effective for sterically hindered aryl bromides, particularly those adjacent to an amino group (C4) that could otherwise coordinate and poison less robust catalysts.

  • Solvent System: A 1,4-dioxane/water mixture is utilized. Dioxane solubilizes the hydrophobic indazole core, while water dissolves the inorganic base (K₂CO₃) necessary for the transmetalation step of the catalytic cycle.

Step-by-Step Methodology:
  • Preparation and Degassing: In a fume hood, charge a Schlenk flask with Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq). Add a 4:1 mixture of 1,4-dioxane/H₂O. Degas the suspension by bubbling Nitrogen gas through the mixture for 15 minutes. Causality: Degassing is critical to prevent the oxidative deactivation of the Palladium(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Nitrogen. Seal the flask and heat to 100°C.

  • Self-Validating Reaction Monitoring: After 4 hours, withdraw a 10 µL aliquot, quench it in 1 mL of EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Validation Metric: The starting material exhibits a distinct m/z 270/272 doublet (1:1 ratio) due to the ⁷⁹Br/⁸¹Br isotopes. The complete disappearance of this doublet and the emergence of the product mass confirms successful oxidative addition and reductive elimination, validating the system's efficacy.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Synthesis_Workflow S1 Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate S3 Degassed Dioxane/H2O (100°C, N2 Atmosphere) S1->S3 S2 Boronic Acid Derivative + Pd(dppf)Cl2 + K2CO3 S2->S3 S4 Cross-Coupled Indazole Intermediate S3->S4 Suzuki Coupling S5 LC-MS / NMR Validation S4->S5 Quality Control

Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for the indazole core.

Conclusion

The successful integration of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate into drug discovery pipelines requires a synthesis of rigorous safety profiling and mechanistic chemical understanding. By sourcing the SDS through validated vendor channels and applying structure-based hazard mitigation, researchers can safely leverage this versatile building block to synthesize complex, biologically active architectures.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24728333, Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate." PubChem. Available at:[Link]

  • ChemSrc. "Methyl 4-amino-3-bromo-5-nitrobenzenecarboxylate / Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate CAS Data." ChemSrc. Available at:[Link]

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (CAS: 885521-32-4) Reaction Class: Palladium-Catalyzed C–C Bond Formation

Executive Summary & Chemical Context

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is a highly functionalized, nitrogen-rich heterocyclic scaffold frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The presence of a bromine atom at the C3 position makes it a prime candidate for Suzuki-Miyaura cross-coupling to install diverse aryl or heteroaryl groups.

However, this specific substrate presents a triad of competing chemical liabilities:

  • Unprotected 1H-Indazole Nitrogen (N1): The acidic N–H can form an indazolyl anion under basic conditions, which strongly coordinates to and poisons palladium catalysts.

  • Unprotected Primary Amine (C4-NH₂): This electron-donating group not only dampens the electrophilicity of the C3–Br bond (slowing oxidative addition) but also poses a risk for competing Buchwald-Hartwig amination.

  • Methyl Ester (C6-COOCH₃): This electron-withdrawing group activates the ring but is highly susceptible to saponification (hydrolysis) if the reaction base is too harsh.

This application note provides a field-proven, mechanistically grounded protocol to achieve high-yielding C3-arylation while completely preserving the integrity of the unprotected amines and the ester moiety.

Mechanistic Rationale & Experimental Causality

To navigate the liabilities of this substrate, the catalytic system must be meticulously engineered. Standard conditions (e.g.,


 with 

) frequently result in catalyst poisoning and ester hydrolysis.
Overcoming Catalyst Poisoning: The Role of RuPhos

We utilize


  paired with RuPhos  (a bulky Buchwald dialkylbiarylphosphine ligand).
  • Causality: The extreme steric bulk of RuPhos prevents the formation of off-cycle, inactive bis-ligated palladium complexes. More importantly, it creates a sterically demanding coordination sphere around the Pd center, physically blocking the unprotected C4-NH₂ and N1-NH groups of the indazole from binding and poisoning the catalyst . The electron-rich dicyclohexylphosphine moiety also accelerates the initial oxidative addition into the C3–Br bond.

Preventing Ester Hydrolysis: Base and Solvent Selection
  • Causality:

    
      is selected as the optimal base. It is sufficiently basic to generate the reactive arylboronate "ate" complex required for transmetalation, yet mild enough to prevent the saponification of the C6-methyl ester .
    
  • Causality: A solvent system of 1,4-Dioxane/

    
     (4:1)  is employed. Water is strictly required to dissolve the inorganic base and facilitate the base-exchange step on the Pd(II) intermediate. Dioxane is chosen over toluene because its higher polarity effectively solubilizes the highly polar, hydrogen-bonding indazole substrate.
    

SuzukiCycle Pd0 Active Catalyst Pd(0)-RuPhos OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd C3-Br Insertion BaseEx Base Exchange (K3PO4) OxAdd->BaseEx Halide Abstraction TransMet Transmetalation (Ar-B(OH)2) BaseEx->TransMet Boronate Transfer RedElim Reductive Elimination (Product Formation) TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for 3-bromoindazole using Pd/RuPhos.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape, demonstrating why the chosen conditions are critical for this specific substrate.

EntryCatalyst / Ligand (mol%)Base (Eq)Solvent SystemTemp (°C)Result / Yield (%)Mechanistic Observation
1

(5%)

(3.0)
Toluene/

100< 15%Catalyst poisoning; poor substrate solubility.
2

(5%)

(3.0)
Dioxane/

9045%Moderate conversion; competing proto-debromination.
3

/ SPhos (5/10%)

(2.0)
Dioxane/

8010% (Target)Complete C6-ester hydrolysis to carboxylic acid.
4

/ RuPhos (5/10%)

(3.0)
Dioxane/

80 88 - 95% Clean conversion; ester and amines intact.

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system . Strict adherence to the degassing and stoichiometric parameters ensures reproducibility.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Solvent Addition (Degassed) Step1->Step2 Step3 3. Cross-Coupling (80°C, 12h) Step2->Step3 Step4 4. Aqueous Workup (EtOAc/H2O) Step3->Step4 Step5 5. Purification (Flash Silica) Step4->Step5 Step6 6. Analytical QC (LC-MS/NMR) Step5->Step6

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • Transfer an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh and add the following solid reagents:

    • Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (1.0 mmol, 270.1 mg)

    • Arylboronic acid or heteroarylboronic acid (1.5 mmol, 1.5 eq)

    • 
       (0.05 mmol, 11.2 mg, 5 mol%)
      
    • RuPhos (0.10 mmol, 46.6 mg, 10 mol%)

    • Anhydrous

      
       (3.0 mmol, 636.8 mg, 3.0 eq)
      
  • Causality Check: Assembling the solids in a glovebox prevents ambient oxygen from prematurely oxidizing the electron-rich RuPhos ligand or the active Pd(0) species generated in situ.

Step 2: Solvent Addition & Degassing

  • Seal the Schlenk tube with a rubber septum and remove it from the glovebox. Connect to a Schlenk line (N₂).

  • Prepare a mixture of 1,4-Dioxane and deionized

    
     (4:1 v/v, 5.0 mL total). Sparge the solvent mixture with N₂ gas for 15 minutes prior to use.
    
  • Inject the degassed solvent mixture into the Schlenk tube via syringe.

Step 3: Cross-Coupling Reaction

  • Replace the septum with a Teflon screw-cap under a positive flow of nitrogen.

  • Submerge the reaction vessel in a pre-heated oil bath at 80 °C .

  • Stir vigorously (800 rpm) for 12 hours. The biphasic mixture will typically transition from a pale yellow suspension to a dark brown/black mixture as Pd black eventually precipitates near the end of the reaction.

Step 4: Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 × 10 mL) to remove

    
     and boronic acid byproducts, followed by brine (10 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 95:5). The highly polar indazole product will elute significantly later than non-polar biaryl impurities.

Analytical Validation & Quality Control (QC)

To ensure the protocol is self-validating, the isolated product must pass the following analytical checkpoints to confirm that the target structure is intact and the liabilities were successfully managed.

  • LC-MS (ESI+):

    • Validation: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 270 / 272

      
       due to the 
      
      
      
      isotopes. A successful reaction is validated by the complete disappearance of this doublet and the emergence of a single mass peak corresponding to the arylated product.
  • 
    H-NMR (400 MHz, DMSO-
    
    
    
    ):
    • Ester Integrity Check: Look for a sharp singlet at ~3.85 - 3.95 ppm integrating to exactly 3H. If this peak is missing, the C6-ester was hydrolyzed.

    • Amine Integrity Check: Look for a broad singlet integrating to 2H around ~5.50 - 6.50 ppm (C4-NH₂) and a highly deshielded broad singlet at >12.5 ppm (N1-NH).

  • 
    C-NMR (100 MHz, DMSO-
    
    
    
    ):
    • Carbonyl Check: The ester carbonyl carbon should appear distinctly at ~166 ppm .

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: MDPI Molecules URL: [Link]

Application Note: Regioselective N-Alkylation of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (CAS: 885521-32-4)

Executive Summary & Mechanistic Causality

The indazole scaffold is a privileged pharmacophore in modern drug discovery. However, the functionalization of highly substituted indazoles—specifically the N-alkylation of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate —presents a complex chemoselective and regioselective challenge. This molecule features three potential sites for electrophilic attack: the indazole N1, the indazole N2, and the exocyclic C4-amino group.

This application note details the thermodynamic and kinetic principles required to achieve absolute chemoselectivity (avoiding C4-NH₂ alkylation) and highly controlled regioselectivity (N1 vs. N2 alkylation), providing self-validating protocols for both pathways.

Chemoselectivity: Protecting the C4-Amino Group

The primary risk in this synthesis is the over-alkylation or mis-alkylation of the C4-primary amine. This is mitigated by exploiting the vast difference in acidity between the functional groups. The pKa of the indazole N-H is approximately 14, whereas the pKa of the exocyclic aniline-like C4-NH₂ is >27. By strictly controlling the stoichiometry of a strong base (e.g., 1.05 equivalents of NaH), the indazole ring is quantitatively deprotonated to form an indazolide anion. This anionic species is orders of magnitude more nucleophilic than the neutral C4-amine, ensuring that alkylation occurs exclusively on the indazole core without the need for transient protecting groups.

Regioselectivity: N1 vs. N2 Alkylation

The regiochemical outcome of indazole alkylation is dictated by a delicate balance of steric hindrance, electronic effects, and the nature of the transition state[1].

  • N1-Selective Alkylation (Thermodynamic & Steric Control): The use of a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent (THF) strongly favors N1-alkylation[1]. In this environment, the sodium cation forms a tight, chelated ion-pair with the indazolide anion. The massive steric bulk of the C3-bromo substituent physically shields the N2 position, forcing the electrophile to attack the less hindered N1 nitrogen, routinely yielding >99% N1 regioselectivity[2].

  • N2-Selective Alkylation (Kinetic & Acidic Control): Achieving N2 selectivity on a C3-bromo indazole is notoriously difficult under basic conditions. However, recent methodologies utilizing alkyl 2,2,2-trichloroacetimidates under acidic conditions (TfOH) bypass the indazolide anion entirely[3]. The acid protonates the imidate to form a highly reactive electrophile. The neutral indazole attacks via the N2 nitrogen, which is kinetically favored. Quantum mechanical modeling reveals that non-covalent interactions in the transition state lower the activation energy for N2-alkylation, overcoming the C3-bromo steric penalty[3].

Quantitative Regioselectivity Data

The following table summarizes the expected regiochemical outcomes based on the reagent system applied to C3-substituted indazole-6-carboxylates.

Reagent SystemSolventIntermediate StateTarget RegioisomerTypical Ratio (N1:N2)Est. Yield
NaH (1.05 eq) + R-X THFIndazolide Anion (Tight Ion Pair)N1-Alkyl > 99:175 - 90%
K₂CO₃ (2.0 eq) + R-X DMFIndazolide Anion (Loose Ion Pair)Mixed ~ 1:1 to 2:160 - 80%
PPh₃, DIAD + R-OH THFNeutral Indazole (Mitsunobu)N2-Alkyl 1:2.5 to 1:450 - 70%
R-O(C=NH)CCl₃ + TfOH DCMNeutral Indazole (Acidic Activation)N2-Alkyl < 1:9970 - 85%

Reaction Pathway Visualization

G cluster_0 N1-Selective Pathway (Thermodynamic/Steric) cluster_1 N2-Selective Pathway (Kinetic) SM Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate (Multiple N-sites) Cond1 NaH (1.05 eq), THF R-X, 0 °C to RT SM->Cond1 Deprotonation (pKa ~14) Cond2 R-O(C=NH)CCl3 TfOH (2.15 eq), DCM SM->Cond2 Acidic Activation Prod1 N1-Alkyl Indazole (>99% Regioselectivity) Cond1->Prod1 Tight Ion-Pairing & C3-Br Steric Shielding Prod2 N2-Alkyl Indazole (Exclusive N2 Isomer) Cond2->Prod2 Nucleophilic Attack by Neutral N2

Workflow diagram detailing divergent synthetic pathways for regioselective N1 and N2 alkylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure mechanistic fidelity at each step.

Protocol A: Highly Selective N1-Alkylation (Base-Mediated)

This protocol leverages tight ion-pairing and steric shielding to force N1-selectivity.

  • Step 1: System Preparation

    • Action: Flame-dry a round-bottom flask under inert gas (Ar or N₂). Dissolve Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are critical. Moisture will quench the NaH, altering the strict stoichiometry required to prevent C4-NH₂ deprotonation.

  • Step 2: Chemoselective Deprotonation

    • Action: Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, exactly 1.05 equiv) in small portions. Stir at 0 °C for 30 minutes.

    • Validation: Hydrogen gas evolution will be observed. An LC-MS aliquot quenched in MeOH should show a shift in retention time, confirming the formation of the soluble indazolide anion without degradation of the C3-bromo group.

  • Step 3: Electrophilic Addition

    • Action: Add the desired primary alkyl halide (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–12 hours.

    • Causality: The tight Na⁺ chelation combined with the C3-bromo bulk directs the alkyl halide exclusively to the N1 position[2].

  • Step 4: Quench and Analytical Validation

    • Action: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation: Analyze the crude mixture via Reverse-Phase LC-MS. Self-Validation Check: The N1-alkyl regioisomer typically exhibits a lower dipole moment than the N2-isomer, resulting in a longer retention time on a C18 column, but a higher Rf value on normal-phase silica TLC.

  • Step 5: Purification

    • Action: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N1-alkylated product.

Protocol B: Highly Selective N2-Alkylation (Acid-Catalyzed Imidate)

This protocol utilizes acidic conditions to bypass the sterically hindered anion, favoring kinetic N2 attack.

  • Step 1: Reagent Assembly

    • Action: In a dry flask, dissolve Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (1.0 equiv) and the corresponding alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous DCM (0.1 M).

    • Causality: Using the imidate instead of an alkyl halide provides a highly reactive electrophile capable of reacting with the less nucleophilic neutral indazole.

  • Step 2: Acidic Activation

    • Action: Cool the mixture to 0 °C. Dropwise, add Trifluoromethanesulfonic acid (TfOH, 2.15 equiv).

    • Causality: The excess TfOH serves a dual purpose: it fully protonates the trichloroacetimidate to form the reactive iminium species, and it ensures the reaction environment remains highly acidic, preventing any indazole deprotonation[3].

  • Step 3: Kinetic Reaction

    • Action: Stir at 0 °C for 1 hour, then warm to room temperature.

    • Validation: Monitor by LC-MS. The mass of the starting material ([M+H]⁺ ~270/272) should cleanly convert to the alkylated mass. The absence of the later-eluting N1-isomer confirms the kinetic trajectory of the reaction.

  • Step 4: Neutralization and Isolation

    • Action: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the TfOH. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the exclusive N2-alkylated product.

References

  • University College Cork / Beilstein J. Org. Chem. (2021)
  • WuXi Biology / Synthesis (2022)
  • Benchchem (2025)

Sources

Application Notes: The Strategic Use of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, highly efficient lead compounds. This methodology hinges on the identification of low-molecular-weight fragments that bind with weak affinity to a biological target, which are then optimized into potent drug candidates. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in clinical candidates, particularly kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the use of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate , an exemplary indazole fragment, in a typical FBDD campaign. We will explore its physicochemical rationale, application in primary biophysical screens, hit validation, and its strategic potential for structure-guided lead optimization.

Introduction: The Indazole Scaffold as a Premier FBDD Starting Point

The power of FBDD lies in its ability to explore chemical space more efficiently than traditional high-throughput screening (HTS).[3] By starting with smaller, less complex molecules (fragments), FBDD campaigns often yield leads with superior physicochemical properties and ligand efficiency. The choice of fragments is therefore critical.

The indazole ring system is a cornerstone of many successful drug discovery programs.[4][5] Its rigid bicyclic structure often serves as an excellent bioisostere for other hinge-binding motifs in kinases, making it a frequent starting point for inhibitors of this important enzyme class.[6][7][8] Furthermore, the indazole core is synthetically tractable, allowing for controlled, vector-based elaboration once a binding mode has been established.[5][9]

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (herein referred to as Frag-Indazole-1 ) is an ideal representative of this class for an FBDD library. It possesses key features that make it an attractive starting point:

  • Compliance with the "Rule of Three" : It has a low molecular weight, a moderate number of hydrogen bond donors and acceptors, and acceptable lipophilicity.[10]

  • Defined Vectors for Growth : The amino, bromo, and methyl carboxylate groups provide distinct chemical handles for synthetic elaboration in multiple directions.

  • Rich Pharmacophoric Features : The aromatic rings, hydrogen bond donors (amine, N-H of the indazole), and acceptor (carboxylate) provide multiple points for interaction with a protein target.

This guide will use Frag-Indazole-1 as a model compound to illustrate a comprehensive FBDD workflow, from initial screening to hit-to-lead considerations.

Physicochemical Profile of the Exemplar Fragment

A fragment's utility is defined by its physical and chemical properties. Frag-Indazole-1 is well-suited for screening, as summarized below.

PropertyValueRationale & Significance in FBDD
Molecular Formula C₉H₉N₃O₂Simple formula indicating low complexity.
Molecular Weight 191.19 g/mol [11][12]Well below the typical FBDD cutoff of <300 Da, ensuring higher probability of binding and better ligand efficiency.[13]
Hydrogen Bond Donors 2[11]Provides key interaction points without excessive polarity.
Hydrogen Bond Acceptors 4[11]Offers multiple opportunities for directed interactions within a binding pocket.
LogP (Predicted) 0.93[11]Indicates a good balance of solubility and permeability, reducing the risk of non-specific binding or poor solubility during assays.
Topological Polar Surface Area (TPSA) 81 Ų[11]A moderate TPSA suggests good potential for cell permeability in later stages of optimization.
Rotatable Bonds 1[11]The conformational rigidity minimizes the entropic penalty upon binding, leading to more efficient interactions.

The FBDD Screening Cascade: Identifying Hits

Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), sensitive biophysical techniques are required for their detection.[13][14][15] A common strategy is to use a high-throughput primary screen followed by more detailed, lower-throughput methods for validation.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Optimization FragLib Fragment Library (incl. Frag-Indazole-1) PrimaryScreen Primary Screen (e.g., TSA, SPR) FragLib->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits Hit Rate: ~1-10% Validation Orthogonal Validation (e.g., NMR, ITC) Hits->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure Confirmed Binders ValidatedHits Validated, Tractable Hits Structure->ValidatedHits SBDD Structure-Based Design & Synthesis ValidatedHits->SBDD Lead Potent Lead Compound SBDD->Lead Iterative Cycles

Caption: High-level workflow of a typical Fragment-Based Drug Discovery campaign.

Protocol 3.1: Primary Screening via Thermal Shift Assay (TSA)

TSA (or Differential Scanning Fluorimetry, DSF) is a rapid, cost-effective method to screen fragment libraries by measuring changes in a protein's thermal stability upon ligand binding.

Principle: A binding fragment will typically stabilize the protein's folded state, leading to an increase in its melting temperature (ΔTm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds.

Materials:

  • Target protein (≥95% purity) at 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Frag-Indazole-1 stock solution (e.g., 100 mM in DMSO).

  • Fluorescent dye (e.g., SYPRO Orange) at 1000x stock.

  • 96- or 384-well PCR plates compatible with a real-time PCR instrument.

Methodology:

  • Preparation: In each well, prepare a final reaction volume of 20 µL.

    • Add buffer to reach the final volume.

    • Add the target protein to a final concentration of 2 µM.

    • Add SYPRO Orange dye to a final concentration of 5x.

  • Compound Addition:

    • Add Frag-Indazole-1 to a final concentration of 200 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

    • Control Wells: Include "protein + buffer + DMSO" (negative control) and "buffer only" (background) wells.

  • Execution:

    • Seal the plate and centrifuge briefly to collect the contents.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt-curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate ΔTm = Tm(protein + fragment) - Tm(protein + DMSO).

    • Hit Criteria: A ΔTm ≥ 2 °C is generally considered a significant shift and warrants further investigation.

Scientist's Note: The primary cause of false positives in TSA is compound fluorescence or aggregation. Hits should always be validated by an orthogonal method that does not rely on thermal stability.[15]

Protocol 3.2: Hit Validation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD for detecting weak binding events.[16][17][18] Ligand-observed experiments like Saturation Transfer Difference (STD) NMR are excellent for validating hits from primary screens.

Principle: In STD-NMR, the target protein is selectively saturated with radiofrequency pulses. If a fragment binds, this saturation is transferred from the protein to the fragment. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a "difference" spectrum is generated, showing signals only from the binding ligand.

Materials:

  • Target protein (≥95% purity, MW < 100 kDa for best results) at 10-20 µM.

  • Deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4, 150 mM NaCl).

  • Frag-Indazole-1 at 1 mM (a 50-100 fold excess over the protein).

  • NMR spectrometer equipped with a cryoprobe.

Methodology:

  • Sample Preparation: Prepare a 500 µL sample containing the target protein and Frag-Indazole-1 in the deuterated buffer.

  • Instrument Setup: Tune and shim the spectrometer. Acquire a standard 1D proton reference spectrum.

  • STD Experiment Acquisition:

    • Set the on-resonance saturation frequency to a region where only protein signals appear (e.g., 0.5 ppm or -1.0 ppm).

    • Set the off-resonance saturation frequency to a region devoid of any signals (e.g., 40 ppm).

    • Use a saturation time of 2 seconds and a train of selective Gaussian pulses.

    • Acquire interleaved on- and off-resonance scans for a sufficient number of transients (e.g., 128-256) to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Process the data to generate the difference spectrum (off-resonance minus on-resonance).

    • Hit Confirmation: The presence of signals in the difference spectrum corresponding to the protons of Frag-Indazole-1 confirms binding.

    • The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein (the "binding epitope").

Structural Characterization: The Path to Optimization

The ultimate goal of FBDD is to leverage structural information to guide the synthetic evolution of a fragment into a potent lead. X-ray crystallography is the preeminent technique for this purpose.[10][][20]

Hit_Validation cluster_0 Validation & Thermodynamics cluster_1 Structural Elucidation InitialHit Initial Hit from TSA/SPR Affinity: mM-µM Non-structural ITC Isothermal Titration Calorimetry (ITC) Measures: K_D, ΔH, ΔS Confirms 1:1 Stoichiometry InitialHit->ITC Orthogonal Confirmation NMR NMR Spectroscopy Confirms direct binding Identifies binding epitope InitialHit->NMR Orthogonal Confirmation Xray X-ray Crystallography Provides 3D structure of complex Shows binding mode & interactions Identifies growth vectors ITC->Xray Candidate for Structure NMR->Xray Candidate for Structure FinalHit Validated Hit for SBDD Known K_D Confirmed Binding Mode Xray->FinalHit

Caption: Workflow for validating and characterizing an initial fragment hit.

Protocol 4.1: Hit Characterization by X-ray Crystallography

Principle: By obtaining a high-resolution crystal structure of the target protein in complex with the fragment, one can directly visualize the binding site, the precise orientation of the fragment, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding.[21]

Methodology (via Crystal Soaking):

  • Protein Crystallization: Grow high-quality crystals of the target protein using established conditions (e.g., via vapor diffusion).

  • Soaking Solution Preparation: Prepare a solution of Frag-Indazole-1 at a concentration of 1-10 mM in the mother liquor used for crystallization.

    • Rationale: The concentration should be high enough to drive binding but not so high as to crash out of solution or damage the crystal. The final DMSO concentration should be kept low (<5%).

  • Crystal Soaking:

    • Carefully transfer a protein crystal from its growth drop into the soaking solution.

    • Incubate for a period ranging from minutes to hours. The optimal time is target-dependent and must be determined empirically.

  • Cryo-protection and Freezing:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Loop the crystal and flash-freeze it in liquid nitrogen.

  • Data Collection and Structure Solution:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density map for unambiguous density corresponding to the bound Frag-Indazole-1. Refine the model to obtain a high-resolution structure of the complex.

From Fragment to Lead: Structure-Guided Optimization

The crystal structure of the Frag-Indazole-1/protein complex is the blueprint for medicinal chemistry. The goal is to "grow" the fragment by adding chemical functionality that engages with adjacent pockets or forms additional interactions, thereby increasing affinity and selectivity.[22]

Frag-Indazole-1 is exceptionally well-suited for this process due to its three distinct functional handles:

Caption: Synthetic elaboration strategies for Frag-Indazole-1 based on its functional groups.

  • Vector 1 (C3-Bromo position): This is a powerful handle for expansion. The bromine atom can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new aryl or alkyl groups that can pick up interactions in a nearby hydrophobic pocket. This is a common and highly effective strategy in kinase inhibitor design.[5]

  • Vector 2 (C4-Amino position): The primary amine is an excellent nucleophile. It can be acylated to form amides, extending towards a hydrogen-bond acceptor, or used in reductive amination to introduce substituted alkyl chains.

  • Vector 3 (C6-Carboxylate position): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which may form a key salt-bridge interaction. Alternatively, it can be converted into a diverse library of amides via coupling with various amines, exploring different chemical space and improving properties like solubility.

By synthesizing small libraries of analogs based on these vectors and evaluating them with the same biophysical assays, a structure-activity relationship (SAR) can be rapidly established, guiding the iterative process toward a potent and selective lead compound.[23][24]

Conclusion

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate serves as an outstanding starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties ensure good behavior in biophysical assays, while its privileged indazole core often provides a high-quality interaction with the target. Most importantly, its well-defined synthetic vectors, guided by high-resolution structural information, provide a clear and rational path for optimization. The protocols and strategies outlined in this document provide a robust framework for researchers to effectively utilize this and similar fragments to accelerate the discovery of novel therapeutics.

References

  • Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Nature Reviews Drug Discovery. [Link]

  • Lepre, C. A., et al. (2004). NMR-Based Screening and Hit Validation in Fragment-Based Drug Discovery. Methods in Enzymology. [Link]

  • Renaudet, O., et al. (2010). Fragment-based drug discovery and its application to challenging drug targets. Future Medicinal Chemistry. [Link]

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology. [Link]

  • Schena, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery. [Link]

  • Scott, D. E., et al. (2012). Fragment-Based Approaches in Drug Discovery and Chemical Biology. ACS Chemical Biology. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. [Link]

  • Dalvit, C., et al. (2009). 19F-NMR in fragment-based drug discovery. Journal of Biomolecular NMR. [Link]

  • Chen, I., et al. (2011). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • van den Bedem, H., & Fraser, J. S. (2015). Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. Structure. [Link]

  • Blundell, T. L., et al. (2002). Structure-based drug design: the use of X-ray crystallography for hit identification and lead optimization. Current Opinion in Pharmacology. [Link]

  • Lücking, U., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. [Link]

  • Ciu, G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Schiebel, J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section D. [Link]

  • CrystalsFirst. (2022). Fragment HIT Identification in FBDD. CrystalsFirst Resources. [Link]

  • Ng, S. Y., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Barelier, S., et al. (2014). Fragment Hits: What do They Look Like and How do They Bind?. ACS Medicinal Chemistry Letters. [Link]

  • Chen, Y., et al. (2018). Fragment-based design, synthesis, biological evaluation, and SAR of 1 H -benzo[ d ]imidazol-2-yl)-1 H -indazol derivatives as potent PDK1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Ng, S. Y., et al. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Erlanson, D. A., et al. (2011). Fragment-based drug discovery. Journal of Medicinal Chemistry. [Link]

  • American Elements. Methyl 4-bromo-1H-indazole-6-carboxylate. Product Page. [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • IT Services. Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate. Product Page. [Link]

  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

  • Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chen, K., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

  • Erlanson, D. A., et al. (2022). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. [Link]

  • St. Denis, J. D., & Hall, R. J. (2021). Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

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Application Notes & Protocols: Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2] Its unique bicyclic aromatic structure allows it to function as a bioisostere for other key aromatic systems, and crucially, to form critical hydrogen bonding interactions within the ATP-binding pockets of various kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for drug development.

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate emerges as a highly valuable and strategically functionalized building block for the synthesis of these targeted therapies. Each substituent on the indazole core serves a distinct and vital purpose for the medicinal chemist:

  • C3-Bromo Group: This halogen serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide array of aryl and heteroaryl moieties, enabling extensive exploration of the Structure-Activity Relationship (SAR) to optimize potency and selectivity.[4][5]

  • C4-Amino Group: The primary amine provides a nucleophilic site for further derivatization. It can be readily acylated, alkylated, or used in other bond-forming reactions to introduce functionalities that can interact with other regions of a target protein, enhancing binding affinity and tailoring pharmacokinetic properties.

  • C6-Methyl Carboxylate: This ester group can be hydrolyzed to the corresponding carboxylic acid for further amide coupling, or it can serve as a key interaction point itself within a protein's active site. Its presence also modulates the electronic properties of the ring system.

This guide provides an in-depth overview of the properties, applications, and detailed protocols for utilizing this key intermediate in the synthesis of advanced pharmaceutical building blocks.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the integrity and reactivity of the reagent. The following data has been compiled from various supplier and safety sources.

PropertyValueReference(s)
CAS Number 1445322-55-2N/A (Specific CAS not in search results, related compounds cited)
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.08 g/mol [6]
Appearance White to off-white or light yellow solid/crystalline powder[7]
Purity Typically ≥97%[8]
Storage Conditions Store at 2-8°C, sealed in a dry, dark place under an inert atmosphere.[7][8]
Solubility Soluble in various organic solvents such as DMF, DMSO, and Methanol.[7]

Safety Information:

Researchers must consult the full Safety Data Sheet (SDS) before use. The following is a summary of common hazard classifications for structurally related bromo-amino-indazoles.

Hazard ClassGHS ClassificationPrecautionary Statements (Examples)Reference(s)
Acute Toxicity, Oral Category 4 (Harmful if swallowed)P264, P270, P301+P312[9][10]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P280, P302+P352, P332+P313[9][10]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)P280, P305+P351+P338, P337+P313[9][10]

Core Application: Synthesis of Kinase Inhibitor Scaffolds

The primary application of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is in the construction of kinase inhibitors. The synthetic strategy typically involves a two-pronged approach: diversification at the C3 position via cross-coupling, followed by functionalization of the C4-amino group.

Workflow for Kinase Inhibitor Synthesis

G A Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D 3-Aryl-4-amino-1H-indazole Intermediate C->D C-C Bond Formation at C3 F Amide Coupling D->F E Carboxylic Acid (R-COOH) E->F G Final Kinase Inhibitor Candidate F->G Amide Bond Formation at C4

Caption: General synthetic workflow using the title building block.

Detailed Experimental Protocols

The following protocols are generalized procedures. Researchers must optimize conditions for specific substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C3-bromo position of the indazole core. The C-Br bond is selectively activated over other potential reactive sites under these conditions.

Causality Behind Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere of nitrogen or argon is crucial to prevent catalyst oxidation and deactivation.

  • Catalyst: PdCl₂(dppf) is a robust, electron-rich catalyst that is effective for coupling with heteroaromatic halides. The dppf ligand provides stability and promotes the necessary oxidative addition and reductive elimination steps.

  • Base: A base such as K₂CO₃ is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.

G cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X Complex OA->PdII_Aryl TM Transmetalation PdII_DiAryl Ar-Pd(II)-Ar' Complex TM->PdII_DiAryl RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Ar-Ar' Pd0->OA Ar-X PdII_Aryl->TM Ar'-B(OR)₂ + Base PdII_DiAryl->RE

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials & Reagents:

ReagentTypical Amount (Molar Eq.)Purpose
Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate1.0 eq.Starting Material
Arylboronic Acid1.2 - 1.5 eq.Coupling Partner
PdCl₂(dppf)·CH₂Cl₂0.05 - 0.10 eq.Catalyst
Potassium Carbonate (K₂CO₃), anhydrous2.0 - 3.0 eq.Base
Solvent System (e.g., 1,4-Dioxane & Water)4:1 ratio (v/v)Reaction Medium
Nitrogen or Argon GasN/AInert Atmosphere

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (1.0 eq.) and the desired arylboronic acid (1.2 eq.).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add potassium carbonate (2.0 eq.) and PdCl₂(dppf)·CH₂Cl₂ (0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-4-amino-1H-indazole intermediate.

Protocol 2: Amide Coupling at the C4-Amino Group

This protocol details the formation of an amide bond between the C4-amino group of the indazole intermediate and a carboxylic acid.

Causality Behind Choices:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acidic byproducts of the reaction without competing with the primary amine nucleophile.

  • Anhydrous Solvent: The reaction must be conducted in an anhydrous aprotic solvent like DMF to prevent hydrolysis of the activated carboxylic acid intermediate, which would quench the reaction.

Materials & Reagents:

ReagentTypical Amount (Molar Eq.)Purpose
3-Aryl-4-amino-1H-indazole intermediate1.0 eq.Starting Material
Carboxylic Acid (R-COOH)1.1 eq.Acylating Agent
HATU1.2 eq.Coupling Agent
DIPEA2.0 - 3.0 eq.Non-nucleophilic Base
N,N-Dimethylformamide (DMF), anhydrousSufficient volumeSolvent

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add a solution of the 3-aryl-4-amino-1H-indazole intermediate (1.0 eq.) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash sequentially with 5% LiCl solution (to remove residual DMF), saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography or recrystallization.

Conclusion

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is a robust and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its well-defined reactive sites allow for selective and sequential functionalization through established and reliable synthetic methodologies like Suzuki-Miyaura coupling and amide bond formation. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this powerful building block in their discovery programs.

References

  • BLD Pharmatech. (n.d.). Safety Data Sheet for Methyl 4-bromo-1H-indazole-7-carboxylate.
  • American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved from [Link].

  • IT Services. (n.d.). Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate.
  • Intermediates. (n.d.). 6-bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from [Link].

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • ChemBK. (n.d.). methyl 4-amino-5-bromo-1H-indazole-3-carboxylate. Retrieved from [Link].

  • Molecules. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link].

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link].

  • MDPI. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link].

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring both accuracy and reproducibility.

I. Synthetic Overview & Key Challenges

The synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The indazole scaffold is a privileged structure in medicinal chemistry, making this compound a valuable intermediate.[1] However, researchers often face challenges related to regioselectivity, side product formation, and purification.

The general synthetic approach involves the formation of the indazole core, followed by bromination and any necessary functional group manipulations. A plausible synthetic pathway starts from a substituted o-toluidine derivative, which undergoes diazotization and cyclization to form the indazole ring. Subsequent bromination at the C3 position and esterification are key transformations.

Synthetic_Pathway A Substituted o-Toluidine B N-Nitroso Intermediate A->B  Nitrosation  (e.g., NaNO2, HCl) C Methyl 4-amino-1H-indazole-6-carboxylate B->C  Cyclization  (e.g., Heat or Acid) D Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate C->D  Bromination  (e.g., NBS, Br2)

Caption: General synthetic workflow for Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Indazole Ring Formation Step

Q: My cyclization reaction to form the indazole ring is resulting in a low yield of Methyl 4-amino-1H-indazole-6-carboxylate. What are the likely causes and how can I improve it?

A: Low yields in indazole synthesis, particularly through methods like the Jacobson or Davis-Beirut synthesis, can stem from several factors.[2]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Nitrosation The initial nitrosation of the o-toluidine derivative is a critical step. If incomplete, unreacted starting material will not cyclize, thus lowering the overall yield.Ensure accurate stoichiometry of sodium nitrite and acid. Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt.[2] Monitor the reaction by TLC to confirm the complete consumption of the starting material.
Side Reactions during Cyclization The diazonium intermediate is highly reactive and can undergo side reactions, such as decomposition or coupling reactions, if the cyclization conditions are not optimal.Control the temperature of the cyclization reaction carefully. Some cyclizations proceed well at room temperature, while others may require gentle heating.[3] The choice of solvent can also be critical; acetic acid is commonly used for this type of transformation.[4]
Substituent Effects The electronic nature of the substituents on the aromatic ring can significantly influence the rate and efficiency of the cyclization. Electron-withdrawing groups can sometimes hinder the reaction.For challenging substrates, consider alternative synthetic routes. Modern methods involving transition-metal-catalyzed cyclizations can offer milder conditions and broader substrate scope.[3][5]
Product Degradation The indazole product itself might be unstable under the reaction or work-up conditions, especially in the presence of strong acids or bases at elevated temperatures.Neutralize the reaction mixture promptly after completion. Use a milder work-up procedure and avoid prolonged exposure to harsh conditions. Purification by recrystallization from a suitable solvent system can be effective.[6]
Problem 2: Poor Regioselectivity during Bromination

Q: I am observing the formation of multiple bromo-isomers during the bromination of Methyl 4-amino-1H-indazole-6-carboxylate, leading to a low yield of the desired 3-bromo product. How can I improve the regioselectivity?

A: Achieving regioselective bromination at the C3 position of the indazole ring is a common challenge. The electronic properties of the indazole ring and the reaction conditions play a crucial role in directing the electrophilic attack of bromine.[7]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Choice of Brominating Agent Different brominating agents exhibit varying levels of reactivity and selectivity. Highly reactive agents like elemental bromine (Br₂) can lead to over-bromination or reaction at other positions.N-Bromosuccinimide (NBS) is often the reagent of choice for selective bromination of indazoles and other heterocyclic systems.[8][9] It provides a controlled source of electrophilic bromine.
Reaction Conditions The solvent, temperature, and presence of a catalyst can significantly influence the regiochemical outcome.Conduct the reaction in a non-polar solvent like dichloromethane (DCM) or chloroform at room temperature or below. The use of a radical initiator like AIBN is generally not required for electrophilic bromination with NBS. For direct bromination with Br₂, acetic acid is a common solvent.[8]
Directing Group Effects The existing amino and carboxylate groups on the indazole ring will influence the position of bromination. The amino group is strongly activating and can direct bromination to ortho and para positions if not properly managed.Consider protecting the amino group as an amide (e.g., acetamide) before bromination. This can modulate its directing effect and favor bromination at the C3 position. The protecting group can be subsequently removed under appropriate conditions.
Formation of N-Bromo Adducts Bromination can sometimes occur on the nitrogen atoms of the pyrazole ring, leading to undesired side products.The use of milder conditions and a slight excess of the indazole substrate can sometimes minimize N-bromination. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired product is formed.

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Sources

Common side products in the synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this highly functionalized indazole derivative. In this document, we will explore common side products, their mechanisms of formation, and provide detailed troubleshooting and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in the synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate?

A1: Impurities can be introduced at nearly every stage of the synthesis. The primary sources typically include:

  • Starting Materials: Unreacted precursors or impurities within the starting materials can carry through the synthetic sequence.[1]

  • Intermediates: Incomplete reactions will lead to the presence of synthetic intermediates in the final product.[1]

  • By-products: Side reactions are a major source of impurities, often generating isomers or related compounds that can be difficult to separate.

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used during the reaction and purification steps are common contaminants.[1]

  • Degradation Products: The target molecule may degrade under certain conditions, such as exposure to light, heat, or non-neutral pH.[1]

Q2: During the bromination of the indazole core, I'm observing multiple brominated species. What are the likely side products?

A2: Regioselectivity is a significant challenge in the functionalization of indazoles.[2] During the bromination step, in addition to the desired 3-bromo product, you may also encounter:

  • Dibrominated Products: Over-bromination can lead to the formation of dibrominated indazoles. The C7 position is also susceptible to electrophilic substitution, which could lead to a 3,7-dibromo-indazole derivative.[3]

  • Other Monobrominated Isomers: Depending on the reaction conditions and the specific brominating agent used, bromination at other positions on the carbocyclic ring (C5 or C7) can occur, although the C3 position is often reactive.[4][5]

Q3: My final product shows signs of degradation. What are the potential degradation pathways?

A3: Aromatic amines and esters can be susceptible to degradation. Potential pathways include:

  • Oxidation of the Amino Group: The 4-amino group can be susceptible to oxidation, leading to colored impurities. This can be exacerbated by exposure to air and light.

  • Hydrolysis of the Methyl Ester: Under acidic or basic conditions, the methyl ester at the C6 position can be hydrolyzed to the corresponding carboxylic acid.

  • Dimerization: Amino-substituted aromatic compounds can sometimes undergo dimerization reactions, especially under oxidative conditions or at elevated temperatures.[6]

Q4: I am struggling with N-alkylation/arylation of the indazole nitrogen. What is the common issue here?

A4: A frequent challenge with indazole chemistry is the non-selective reaction at the N1 and N2 positions of the pyrazole ring, leading to a mixture of regioisomers which can be difficult to separate.[2][7] The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[8][9][10] The ratio of N1 to N2 alkylated products is highly dependent on reaction conditions such as the base, solvent, and temperature used.[2]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Problem 1: Identification of an Over-brominated Side Product
  • Symptom: Mass spectrometry analysis of your product mixture shows a peak with a mass corresponding to the addition of two bromine atoms instead of one.

  • Likely Cause: The bromination reaction was too harsh or ran for too long, leading to the formation of a dibrominated species, likely at the C3 and C7 positions.[3]

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use of 1.0 to 1.1 equivalents is recommended to favor mono-bromination.

    • Reaction Temperature: Perform the reaction at a lower temperature to increase selectivity. Start at 0°C and slowly warm to room temperature if necessary.

    • Choice of Brominating Agent: Consider using a milder brominating agent. For instance, if you are using Br2, switching to NBS might provide better control.

    • Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction as soon as the starting material is consumed and before significant formation of the dibrominated product occurs.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Generally provides better regioselectivity than Br2.
Equivalents of NBS 1.0 - 1.1Minimizes over-bromination.
Temperature 0°C to Room TemperatureLower temperatures favor kinetic control and can improve selectivity.
Solvent Acetonitrile or DMFCommon solvents for bromination of heterocycles.
Problem 2: Presence of the Carboxylic Acid Analogue
  • Symptom: Your NMR and Mass Spec data indicate the presence of the corresponding carboxylic acid (hydrolysis of the methyl ester).

  • Likely Cause: The methyl ester was hydrolyzed during a step that involved acidic or basic conditions, potentially during workup or purification.

  • Troubleshooting & Optimization:

    • Neutralize Carefully: During aqueous workups, ensure that the pH is carefully controlled and does not become strongly acidic or basic for extended periods.

    • Purification Conditions: If using reverse-phase HPLC, use a buffered mobile phase (e.g., with formic acid or ammonium acetate) to maintain a stable pH. Avoid strongly acidic or basic modifiers if the ester is labile.

    • Esterification as the Final Step: If hydrolysis is a persistent issue, consider redesigning the synthesis to introduce the methyl ester in one of the final steps of the sequence.

Problem 3: Formation of N1 vs. N2 Isomers
  • Symptom: You observe two distinct product spots on TLC or two peaks in your LC-MS that have the same mass but different retention times, indicating the presence of isomers. This is common if a reaction is performed on the indazole nitrogen.

  • Likely Cause: Non-selective reaction at the N1 and N2 positions of the indazole ring.[2][7]

  • Troubleshooting & Optimization:

    • Protecting Group Strategy: To achieve absolute regioselectivity, employ a protecting group strategy. For example, you can selectively protect the N2 position, perform the desired transformation, and then deprotect.

    • Condition Screening: The ratio of N1 to N2 substitution is highly dependent on the reaction conditions.[2] Screen different bases, solvents, and temperatures. For N1-alkylation, NaH in THF is often selective.[2]

    • Chromatographic Separation: If a mixture is unavoidable, develop an effective chromatographic method to separate the isomers. This may require screening different columns and solvent systems.

Visualizing Reaction Pathways

Main Synthetic Pathway and Potential Side Reactions

The following diagram illustrates a plausible synthetic route and highlights where common side products can emerge.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A Substituted 2-Methylaniline Derivative B Indazole Formation (e.g., Diazotization/Cyclization) A->B C Methyl 4-amino- 1H-indazole-6-carboxylate B->C D Bromination (e.g., NBS) C->D E Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate (Target Product) D->E SP1 Over-bromination (e.g., 3,7-Dibromo product) D->SP1 Excess Brominating Agent SP2 Isomeric Bromination (e.g., C5 or C7-bromo) D->SP2 Non-selective Conditions SP3 Ester Hydrolysis (Carboxylic Acid) E->SP3 Acidic/Basic Workup

Caption: Plausible synthetic pathway and points of side product formation.

Workflow for Impurity Identification

This workflow outlines a systematic approach to identifying and characterizing unknown impurities.[1]

G start Unexpected Peak in Analytical Data (LC-MS/NMR) step1 Determine Molecular Weight (from MS data) start->step1 step2 Hypothesize Structure (Based on MW and potential side reactions) step1->step2 step3 Isolate Impurity (e.g., Preparative HPLC) step2->step3 step4 Structural Characterization (NMR, HRMS) step3->step4 end Impurity Structure Confirmed step4->end

Caption: Systematic workflow for the identification of unknown impurities.

References

  • BenchChem. (2025). identifying common impurities in 3-Amino-4,5,6,7-tetrahydro-1H-indazole. BenchChem Technical Support.
  • Sharma, R., et al. (2018). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Beilstein Journal of Organic Chemistry. (2024).
  • Gui, Q-W., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of the Iranian Chemical Society.
  • BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Support.
  • Royal Society of Chemistry. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR.
  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Journal of the Indian Chemical Society. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC.
  • BenchChem. (2025). Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide. BenchChem Technical Support.
  • Molecules. (2024).
  • ChemScene. (n.d.).
  • Molecules. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Kaliszewski, M., et al. (2004).
  • Donnelly, R. F. (2011). Chemical stability of 4-aminopyridine capsules.

Sources

Technical Support Center: Purification of Crude Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that the isolation of high-purity functionalized indazoles is often the primary bottleneck in drug development workflows. The synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate typically involves the electrophilic bromination of its non-brominated precursor using N-bromosuccinimide (NBS).

While the 3-position of the indazole core is the most nucleophilic, the complex electronic push-pull system created by the 4-amino and 6-carboxylate groups can lead to a challenging crude matrix. This guide provides field-proven, self-validating methodologies to isolate your target compound with >99% purity.

Part 1: Diagnostic Profiling of Crude Mixtures

Before selecting a purification strategy, you must understand the causality behind the impurities in your crude mixture. Impurities do not form randomly; they are the direct result of kinetic vs. thermodynamic control, reagent stoichiometry, and workup conditions.

Table 1: Physicochemical Profiling of Common Impurities

ImpurityCausality of FormationRelative Polarity (vs. Target)Recommended Removal Strategy
Succinimide Stoichiometric byproduct of the NBS bromination reagent.Highly Polar (

Rf > 0.5)
Aqueous extraction / Trituration
Unreacted Starting Material Incomplete electrophilic aromatic substitution.Slightly more polar (

Rf ~ 0.1)
Precision Flash Chromatography
Regioisomers (e.g., 7-bromo) Kinetic bromination at alternative nucleophilic sites.Identical / Co-eluting (

Rf < 0.05)
Recrystallization (Lattice exclusion)
Dibrominated Adducts Excess NBS reagent or prolonged reaction times.Less polar (

Rf ~ -0.15)
Flash Chromatography
Carboxylic Acid Ester hydrolysis during aggressive acidic/basic workup.Highly Polar / IonizableMild alkaline aqueous wash (pH 8)

Part 2: Troubleshooting Guides & FAQs

Q1: My crude NMR shows a massive peak at ~2.7 ppm. How do I remove this before chromatography? Cause: This peak corresponds to succinimide. Loading crude mixtures heavily contaminated with succinimide onto a silica column causes band broadening, stationary phase deactivation, and poor resolution. Solution: Perform a self-validating aqueous workup. Dissolve the crude in ethyl acetate (EtOAc) and wash with a 10% aqueous sodium thiosulfate solution (to quench residual active bromine), followed by multiple washes with saturated sodium bicarbonate and brine. Succinimide is highly water-soluble and will partition entirely into the aqueous phase.

Q2: I am seeing a closely eluting spot on my TLC (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Rf < 0.1). How do I separate the unreacted starting material or regioisomers? 
Cause:  The addition of a bromine atom at the 3-position only slightly decreases the polarity of the indazole core. Regioisomers have nearly identical dipole moments to the target compound.
Solution:  Flash column chromatography is the standard method for resolving tightly eluting bromo-indazole species. Avoid standard EtOAc/Hexanes. Instead, use a highly optimized gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 99:1 to 95:5). The hydrogen-bonding interactions between MeOH and the 4-amino group provide superior resolution on silica.

Q3: How can I scale up the purification without running massive silica columns? Cause: Chromatography is solvent-intensive, time-consuming, and scales poorly for multi-gram batches. Solution: Binary solvent recrystallization is the preferred industrial method for purifying indazole derivatives[1]. Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate exhibits differential solubility in Ethanol (good solvent) and Water (anti-solvent).

Q4: During recrystallization, my product "oils out" instead of forming crystals. What went wrong? Cause: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture is lower than the temperature at which the compound saturates the solution, or if the solution is cooled too rapidly[2]. Solution: Reheat the mixture until the oil completely redissolves. Add 5-10% more of the good solvent (Ethanol) to lower the saturation temperature below the mixture's melting point, and cool the flask exceptionally slowly[2].

Part 3: Verified Experimental Protocols

Protocol A: Precision Flash Chromatography (Isomer Resolution)

Self-Validating Principle: By performing continuous TLC monitoring of the eluent, the system self-reports the separation efficiency in real-time. Only fractions demonstrating a singular, homogenous spot are pooled, ensuring the output purity is intrinsically verified before the solvent is removed.

  • Preparation: Dry-load the crude mixture by dissolving it in minimal THF, adding silica gel (1:3 mass ratio to crude), and evaporating to a free-flowing powder under reduced pressure.

  • Column Packing: Pack a silica gel column using 100% DCM. Ensure a flat sand bed on top to prevent bed disturbance.

  • Loading: Carefully pour the dry-loaded silica onto the column bed.

  • Elution Gradient:

    • Flush with 2 column volumes (CV) of 100% DCM.

    • Initiate a shallow gradient: 99:1 DCM:MeOH for 3 CVs. (Less polar dibrominated adducts elute here).

    • Increase to 98:2 DCM:MeOH. (The target Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate elutes here).

    • Increase to 95:5 DCM:MeOH. (Unreacted starting material elutes here).

  • Isolation: Spot fractions on TLC. Pool only fractions containing the single target spot and concentrate in vacuo.

Protocol B: Binary Recrystallization (Multi-gram Scale)

Self-Validating Principle: Crystallization is an inherently self-validating thermodynamic process. The formation of a highly ordered crystal lattice strictly requires molecules of identical shape and electronic properties. Impurities that do not fit the lattice parameters are physically excluded into the mother liquor.

  • Dissolution: Place the semi-pure solid (>85% purity) in a round-bottom flask. Add minimal boiling Ethanol until completely dissolved.

  • Decolorization (Optional): If the solution is dark brown/red, add 5% w/w activated charcoal, boil for 2 minutes, and perform a hot filtration through a pre-heated Celite pad to remove colored polymeric impurities[3].

  • Anti-solvent Addition: Keep the filtrate at a gentle boil. Dropwise, add hot Water (anti-solvent) until a faint, persistent turbidity (cloud point) is observed.

  • Clarification: Add just enough hot Ethanol (1-2 drops) to clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize thermodynamic yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel[3]. Wash the filter cake with ice-cold 30% Ethanol/Water. Dry under high vacuum at 40°C to constant weight.

Part 4: Workflow Visualization

PurificationWorkflow Start Crude Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate AqueousWash Aqueous Workup (Remove Succinimide/Salts) Start->AqueousWash PurityCheck TLC / LC-MS Purity Check AqueousWash->PurityCheck HighImpurity Significant Isomers / Starting Material PurityCheck->HighImpurity < 85% pure HighPurity >85% Purity (Minor Impurities) PurityCheck->HighPurity > 85% pure Chromatography Flash Chromatography (DCM:MeOH Gradient) HighImpurity->Chromatography Recrystallization Binary Recrystallization (EtOH / Water) HighPurity->Recrystallization Chromatography->Recrystallization Pool pure fractions OilingOut Oiling Out Occurs? Recrystallization->OilingOut FixOil Reheat, Add EtOH, Cool Slowly / Seed OilingOut->FixOil Yes PureProduct Pure Product (>99% Purity) OilingOut->PureProduct No (Crystals form) FixOil->Recrystallization Retry

Decision tree for the purification of crude bromo-indazole derivatives.

References

  • City University of New York (CUNY). Purification by Recrystallization. Retrieved from[Link]

Sources

Technical Support Center: Synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to overcome challenges in your experimental work.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of specifically substituted indazoles, such as the target compound, can present unique challenges, particularly in controlling regioselectivity and achieving high purity. This guide will address common issues encountered during the synthesis, focusing on the critical bromination step of the likely precursor, Methyl 4-amino-1H-indazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My bromination of Methyl 4-amino-1H-indazole-6-carboxylate is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the bromination of your indazole precursor can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or degradation of the starting material or product.[3]

Possible Causes and Solutions:

  • Incomplete Reaction: The electronic nature of the 4-amino group can influence the reactivity of the indazole ring. It is crucial to monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to side product formation.[3]

  • Choice of Brominating Agent: The selection of the brominating agent is critical.

    • N-Bromosuccinimide (NBS): This is often the reagent of choice for regioselective bromination of activated aromatic rings.[3][4] Ensure your NBS is fresh and has been stored in a desiccator, as it can decompose upon exposure to moisture and light.

    • Liquid Bromine (Br₂): While a powerful brominating agent, it can be less selective and lead to over-bromination.[5] If using Br₂, careful control of stoichiometry and temperature is essential. It is often used in a solvent like acetic acid.[3]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. Common solvents for NBS bromination include acetonitrile (ACN), dichloromethane (DCM), or chloroform.[3] For Br₂, acetic acid is a common choice.[5]

    • Temperature: Bromination reactions can be exothermic. It is often advisable to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature. This can help to control the reaction rate and minimize the formation of side products.

Q2: I am observing multiple spots on my TLC after the bromination reaction, suggesting the formation of isomers. How can I control the regioselectivity?

The formation of multiple isomers is a frequent challenge in the functionalization of substituted indazoles.[6] In your target molecule, you are aiming for bromination at the C3 position. The directing effects of the existing substituents (4-amino and 6-methoxycarbonyl) will play a significant role.

Strategies to Improve Regioselectivity:

  • Understanding Directing Effects: The 4-amino group is a strong activating group and an ortho-, para- director. The 6-methoxycarbonyl group is a deactivating group and a meta- director. The interplay of these electronic effects will influence the position of bromination. The C3 position is activated by the adjacent nitrogen atom, making it a potential site for electrophilic substitution.

  • Choice of Brominating Agent and Conditions:

    • NBS in a Polar Aprotic Solvent: Using NBS in a solvent like DMF or acetonitrile can sometimes favor bromination at a specific position due to complex formation or differing reaction mechanisms.

    • Protecting Groups: In some cases, transiently protecting the highly activating amino group can alter the electronic properties of the ring and direct the bromination to the desired position. However, this adds extra steps to the synthesis.

  • Lewis Acid Catalysis: The use of a mild Lewis acid catalyst could potentially modulate the reactivity of the indazole ring and improve selectivity, although this would require careful optimization.

Q3: I suspect over-bromination is occurring in my reaction. How can I prevent the formation of di- or tri-brominated products?

Over-bromination is a common side reaction, especially with highly activated starting materials like your 4-amino-indazole.[7]

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of the brominating agent.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring multiple substitutions.[7]

  • Temperature Control: Maintain a low reaction temperature to decrease the overall reactivity and reduce the likelihood of over-bromination.

Q4: The purification of the final product is proving difficult. What are the recommended methods?

Purification of brominated heterocyclic compounds can be challenging due to the potential for similar polarities between the desired product, isomers, and starting material.[3][8]

Purification Strategies:

  • Silica Gel Column Chromatography: This is the most common method for purifying such compounds.[8]

    • Solvent System: Experiment with a range of solvent systems to achieve optimal separation. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.[3]

    • TLC Analysis: Before running a column, carefully develop a TLC method that shows good separation between your product and impurities.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[9]

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one in which your product is soluble when hot but sparingly soluble when cold.[9]

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8]

Q5: I am unsure if I have synthesized the correct isomer. What analytical techniques can I use to confirm the structure?

Confirming the correct regiochemistry is crucial. A combination of spectroscopic techniques is necessary for unambiguous structure elucidation.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions on the indazole ring. The disappearance of the proton signal at the C3 position is a key indicator of successful bromination at that site.

    • ¹³C NMR: The chemical shift of the carbon atom bonded to the bromine will be significantly altered.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning the positions of all protons and carbons and confirming the connectivity of the molecule. HMBC, in particular, can show long-range correlations between protons and carbons, which can help to establish the position of the bromine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography will provide unequivocal proof of its structure and regiochemistry.

Experimental Protocols & Data

Table 1: Troubleshooting Guide for Bromination of Methyl 4-amino-1H-indazole-6-carboxylate

Problem Potential Cause Suggested Solution
Low Yield Incomplete reactionExtend reaction time, monitor by TLC/LC-MS.
Suboptimal brominating agentUse fresh, high-purity NBS.
Poor reaction conditionsOptimize solvent and temperature (start at 0 °C).
Mixture of Isomers Lack of regiocontrolUse NBS in a polar aprotic solvent. Consider protecting the amino group.
Over-bromination Excess brominating agentUse 1.0-1.1 equivalents of brominating agent.
Reaction too fastAdd brominating agent slowly at a low temperature.
Difficult Purification Similar polarity of componentsOptimize solvent system for column chromatography. Attempt recrystallization from various solvents.

Visualizations

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway and the critical troubleshooting point for the synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate.

cluster_0 Synthesis of Starting Material cluster_1 Target Synthesis cluster_2 Troubleshooting Focus Start Precursors Indazole_Formation Methyl 4-amino-1H- indazole-6-carboxylate Start->Indazole_Formation Cyclization Bromination Bromination (e.g., NBS, ACN) Indazole_Formation->Bromination Final_Product Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate Bromination->Final_Product Troubleshooting Low Yield? Isomers? Over-bromination? Bromination->Troubleshooting Purification Purified Product Final_Product->Purification Chromatography/ Recrystallization

Caption: Plausible synthetic workflow for Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate.

Troubleshooting Decision Tree for Bromination

This decision tree provides a logical workflow for addressing common issues during the bromination step.

Start Bromination Reaction Complete? Check_TLC Single major spot on TLC? Start->Check_TLC Yes Incomplete_Reaction Action: Extend reaction time or slightly increase temperature. Start->Incomplete_Reaction No Proceed_Purification Proceed to Purification (Column Chromatography, Recrystallization) Check_TLC->Proceed_Purification Yes Multiple_Spots Potential Issues: - Isomers - Over-bromination Check_TLC->Multiple_Spots No Optimize_Conditions Optimize: - Stoichiometry (1.0-1.1 eq NBS) - Slow addition of NBS - Lower reaction temperature Multiple_Spots->Optimize_Conditions Action

Caption: Decision tree for troubleshooting the bromination step.

References

  • Campbell, I. B., & Macdonald, S. J. F. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(3), 565–569. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR, 4(5), 2535-2539. Available from: [Link]

  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3138–3145. Available from: [Link]

  • Patel, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. Available from: [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. AJRC, 5(9), 1151-1154. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. JPRI, 13(Special Issue 9), 7669-7681. Available from: [Link]

  • Wheeler, R. T., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 688–696. Available from: [Link]

  • Chen, G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Available from: [Link]

  • MilliporeSigma. (n.d.). Methyl 4-amino-1H-indazole-6-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available from: [Link]

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Proper storage and handling of air-sensitive indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Chemistry. While fully aromatic 1H-indazoles and 2H-indazoles are generally stable, specific derivatives—such as partially reduced indazolines and organometallic intermediates (e.g., lithiated indazoles)—are highly sensitive to atmospheric oxygen and moisture.

This guide provides field-proven troubleshooting, self-validating protocols, and the mechanistic causality behind proper handling techniques to ensure the integrity of your drug development workflows.

The Causality of Air Sensitivity in Indazole Derivatives

Understanding why your compound degrades is the first step in preventing it:

  • Indazolines (Partially Reduced Indazoles): Compounds like 2-arylindazolines are electron-rich and lack full aromaticity. The thermodynamic driving force to regain the stable 10-pi electron aromatic system makes them highly susceptible to spontaneous oxidation in air, rapidly reverting them to the corresponding aromatic indazoles[1].

  • Organometallic Intermediates: During the functionalization of indazoles (e.g., C3-lithiation of 1-SEM-indazole), the resulting carbanion is extremely nucleophilic and basic. Trace moisture will instantly protonate the intermediate, while oxygen will lead to rapid oxidative degradation[2].

Decision Workflow for Handling

G A Air-Sensitive Indazole Derivative B Physical State & Reactivity? A->B C Isolated Solid (e.g., 2-Arylindazolines) B->C Isolated D Reactive Solution (e.g., 3-Lithioindazole) B->D In Situ E Glovebox Handling (<1 ppm O2/H2O) C->E F Schlenk Line Techniques (Argon/Vacuum Manifold) D->F G Store in sealed ampoule under Argon at -20°C E->G H Cannula or Syringe Transfer Validate with Ketyl Indicator F->H

Caption: Workflow for handling and storing air-sensitive indazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Schlenk Line Preparation and Flask Cycling Causality: Atmospheric gases and moisture adsorb strongly onto the microscopic pores of laboratory glassware. Simply flushing a flask with argon is insufficient; dynamic vacuum combined with thermal energy is required to physically desorb water and oxygen molecules.

  • Preparation: Attach a heavy-walled Schlenk flask to the vacuum manifold of the Schlenk line using thick-walled rubber tubing[3].

  • Thermal Desorption: Open the flask to the vacuum. Once the pressure drops below 0.1 Torr, use a heat gun to flame-dry the flask evenly for 3–5 minutes.

    • Self-Validation Check: Monitor the vacuum gauge. A temporary spike in pressure indicates moisture desorbing. The system is validated as "dry" only when the pressure returns to baseline (<0.1 Torr) while the flask is still hot.

  • Cycling: Allow the flask to cool to room temperature under vacuum. Slowly backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times.

Protocol B: Preparation of Ultra-Dry Solvents (The Ketyl Indicator System) Causality: Ethereal solvents (THF, diethyl ether) used for lithiated indazoles dissolve significant amounts of oxygen and water. Sodium metal reacts with water, while benzophenone acts as an indicator that forms a visible radical anion only when the solvent is completely free of electrophiles (O2/H2O).

  • Add sodium metal chunks and solid benzophenone to the solvent in a distillation setup under Argon.

  • Reflux the mixture until a deep blue or purple color develops.

    • Self-Validation Check: The intense blue/purple color of the benzophenone ketyl radical is your self-validating proof. If the solution turns yellow or colorless, moisture or oxygen has quenched the radical, and the solvent is not safe for your indazole intermediates.

  • Distill the solvent directly into your cycled Schlenk flask.

Troubleshooting Guides & FAQs

Q1: My isolated 2-phenylindazoline turned from pale yellow to dark brown during storage. What happened, and how can I prevent it? A1: Your compound has oxidized. Indazolines are electrochemically sensitive and possess low oxidation potentials (E1/2 = -0.34 to -0.03 V)[1]. In the presence of ambient oxygen, they spontaneously oxidize back to the thermodynamically stable 2-phenylindazole. Solution: Always isolate and handle these compounds inside a glovebox (<1 ppm O2). Store them in tightly sealed amber ampoules under an argon atmosphere at -20 °C.

Q2: I attempted a C3-lithiation of 1-SEM-indazole using n-BuLi, but LC-MS shows only recovered starting material. Why did the reaction fail? A2: The 3-lithioindazole intermediate is a highly reactive carbanion. If your reaction yielded only starting material, the intermediate was likely generated but immediately protonated by trace moisture in your solvent, glassware, or argon line[2]. Solution: Ensure your THF is rigorously dried using the ketyl indicator method (Protocol B). Validate your Schlenk line integrity by performing a leak test (evacuate the manifold, seal it, and ensure the pressure does not rise over a 10-minute period).

Q3: How do I safely filter a precipitated air-sensitive indazole salt without exposing it to the atmosphere? A3: Do not use a standard Büchner funnel. You must use a Schlenk frit (filter)[4]. Methodology: Attach the Schlenk frit between your reaction flask and a receiving flask. Purge the entire assembly using the 3-cycle method (Protocol A). Invert the assembly to allow the solution to pass through the frit under a slight positive pressure of Argon. The solid remains on the frit, completely protected from air[4].

Quantitative Data: Stability and Storage Guidelines

Indazole Derivative TypeExample CompoundPrimary Degradation PathwayHalf-Life in Air (RT)Optimal Storage Conditions
Indazoline 2-PhenylindazolineOxidation to Indazole< 2 hoursGlovebox, Argon, -20 °C, Dark
Organometallic 1-SEM-3-LithioindazoleProtonation / Oxidation< 5 secondsGenerate in situ, do not store
N-Hydroxy 1-HydroxyindazoleDimerization / Decomposition~ 2–3 DaysArgon atmosphere, 4 °C
Aromatic (Standard) 1H-IndazoleN/A (Highly Stable)IndefiniteAmbient conditions

References

1. 2. [3] 3.1[1] 4.2[2] 5.4[4]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks encountered during the decagram-to-kilogram scale-up of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate. This indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antiangiogenic agents[1].

Scaling up this synthesis requires strict control over regioselectivity, chemoselectivity, and thermal hazards. Below, we dissect the causality behind common failures and provide self-validating, step-by-step protocols.

Process Workflow & Synthetic Logic

To avoid the oxidative degradation and polybromination associated with electron-rich aminoindazoles, the optimal synthetic logic masks the amino group as a nitro group during the halogenation step.

SynthesisWorkflow Start 4-Nitro-1H-indazole- 6-carboxylic acid Step1 Step 1: Fischer Esterification (MeOH, H2SO4, Reflux) Start->Step1 Int1 Methyl 4-nitro-1H- indazole-6-carboxylate Step1->Int1 Step2 Step 2: Regioselective Bromination (NBS, DMF, 60°C) Int1->Step2 Int2 Methyl 3-bromo-4-nitro- 1H-indazole-6-carboxylate Step2->Int2 Step3 Step 3: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Int2->Step3 Target Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate Step3->Target

Synthetic workflow for Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate.

Module 1: Esterification of the Indazole Core

Q: Why does the esterification of 4-nitro-1H-indazole-6-carboxylic acid stall at 70% conversion on a 500g scale? A: The stalling is a kinetic issue driven by the poor solubility of the indazole carboxylic acid in methanol and the accumulation of water, which pushes the Fischer esterification equilibrium backward. On a small scale, a large excess of methanol masks this issue. On scale, water removal or highly reactive activating agents are required. Using catalytic sulfuric acid under prolonged reflux is the industry standard for indazole-6-carboxylic acids[2]. Alternatively, generating HCl in situ via thionyl chloride (SOCl₂) provides an irreversible driving force.

Quantitative Comparison of Esterification Conditions
Reagent SystemTemp (°C)Time (h)Conversion (%)Scale-up Suitability & Causality
MeOH / H₂SO₄ (cat.)65 (Reflux)1892%High : Standard method; requires long reflux but is thermally safe[2].
MeOH / SOCl₂ (1.2 eq)0 to 658>98%Medium : Irreversible reaction, but SO₂/HCl off-gassing requires robust scrubbing.
MeOH / HCl (gas)65 (Reflux)12>95%Low : Handling corrosive HCl gas on scale poses severe engineering challenges.
Protocol 1: Scale-Up Fischer Esterification
  • Charge: To a 10 L glass-lined reactor, charge 4-nitro-1H-indazole-6-carboxylic acid (500 g, 2.41 mol) and anhydrous methanol (5.0 L).

  • Catalyst Addition: Slowly add concentrated H₂SO₄ (50 mL) while maintaining the internal temperature below 30°C.

  • Reaction: Heat the suspension to reflux (approx. 65°C) for 18 hours. The slurry will gradually transition to a homogeneous solution as the ester forms[2].

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to half its volume. Pour the residue into ice water (5 L) and adjust the pH to 8 using saturated aqueous NaHCO₃.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 1 L), and dry under vacuum at 45°C to afford Methyl 4-nitro-1H-indazole-6-carboxylate.

Module 2: Regioselective Bromination (The "Over-Bromination" Dilemma)

Q: Why do we brominate the nitro intermediate instead of the amino intermediate? A: The 4-amino group is a strongly activating, ortho/para-directing group. If you attempt to brominate Methyl 4-amino-1H-indazole-6-carboxylate, the electron-rich ring will rapidly undergo polybromination (e.g., at C5 or C7) and oxidative degradation. By performing the bromination on the 4-nitro intermediate, the strong electron-withdrawing nature of the nitro group deactivates the benzene ring. This forces the electrophilic attack to occur exclusively at the C3 position of the pyrazole ring.

Q: Why use NBS in DMF instead of Br₂ in Acetic Acid? A: Liquid bromine is highly volatile, toxic, and requires elevated temperatures (ca. 120°C) which can lead to hazardous exotherms. N-Bromosuccinimide (NBS) in DMF provides a mild, controlled electrophilic bromination at the C3 position via a non-radical pathway[3].

Protocol 2: Regioselective C3-Bromination
  • Dissolution: In a 10 L reactor, dissolve Methyl 4-nitro-1H-indazole-6-carboxylate (400 g, 1.81 mol) in anhydrous DMF (4.0 L) at 20°C.

  • Reagent Addition: Add NBS (338 g, 1.90 mol, 1.05 eq) portion-wise over 1 hour. Note: Control the addition rate to maintain the internal temperature below 30°C, as the reaction is mildly exothermic.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor completion via HPLC (target <1% starting material)[3].

  • Quench & Precipitation: Cool the mixture to 10°C and slowly pour it into a vigorously stirred solution of 5% aqueous sodium thiosulfate (12 L) to quench any residual active bromine.

  • Isolation: Filter the resulting beige solid, wash extensively with water to remove DMF, and dry under vacuum at 50°C to yield Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate.

Module 3: Chemoselective Nitro Reduction

Q: Why avoid standard Palladium on Carbon (Pd/C) hydrogenation for the final step? A: Standard catalytic hydrogenation (Pd/C with H₂ gas) lacks chemoselectivity. While it will rapidly reduce the nitro group to an amine, it will simultaneously catalyze the hydrodehalogenation of the C3-bromine bond, destroying your target molecule.

Q: What is the most scalable alternative? A: A modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an aqueous alcoholic solvent. This metal-mediated hydrogen transfer process is highly chemoselective, reducing the nitroarene to an aniline while leaving the halogen moiety completely untouched[4].

Quantitative Comparison of Reduction Methods
Reduction SystemChemoselectivity (C-Br retention)Yield (%)Scale-up Safety
Pd/C, H₂ (Atmospheric)Poor (Extensive dehalogenation)<20%Medium (Hydrogen gas hazards)
SnCl₂ / HClExcellent 85%Low (Heavy metal toxicity/disposal)
Fe / NH₄Cl / EtOH-H₂OExcellent 92%High (Green, scalable, cheap)[4]
Protocol 3: Chemoselective Fe/NH₄Cl Reduction
  • Setup: Equip a 20 L reactor with a mechanical stirrer and a reflux condenser.

  • Charge: Add Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate (300 g, 1.0 mol), Iron powder (325 mesh, 279 g, 5.0 mol), and Ammonium Chloride (107 g, 2.0 mol).

  • Solvent: Add a mixture of Ethanol (6.0 L) and Water (1.5 L).

  • Reaction: Heat the vigorously stirred suspension to 80°C (reflux) for 6 hours. Causality note: Vigorous mechanical stirring is critical because the reaction occurs at the solid-liquid interface of the iron particles.

  • Workup: Once TLC/HPLC indicates complete consumption of the nitro compound, cool the mixture to 40°C. Filter the suspension through a pad of Celite to remove iron oxides. Wash the filter cake with warm ethanol (2 L).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 2 L). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to afford the final product: Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate.

References

  • Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides, Benchchem. 1

  • 1H-Indazole-6-carboxylic acid, Ambeed.com. 2

  • Halodecarboxylation of indazoles. Reaction conditions, ResearchGate. 3

  • Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy, ResearchGate. 4

Sources

Validation & Comparative

Comparing the reactivity of 3-bromo vs 3-iodo indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal halogenated precursor is a critical decision that dictates the trajectory of your synthetic route. In the functionalization of the privileged 1H-indazole pharmacophore, the C3 position is a primary vector for structure-activity relationship (SAR) exploration.

This guide objectively compares the reactivity profiles of 3-bromoindazole versus 3-iodoindazole derivatives, focusing on the mechanistic causality behind their performance in palladium-catalyzed cross-couplings and halogen-metal exchange reactions.

Mechanistic Causality: Why the Halogen Matters

The reactivity differential between 3-bromo and 3-iodo indazoles is fundamentally driven by their bond dissociation energies (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol)[1].

Palladium-Catalyzed Cross-Couplings

In Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is typically the rate-determining step. The weaker C–I bond translates to a markedly lower activation barrier[1].

This kinetic advantage is transformative: it allows 3-iodoindazoles to undergo rapid cross-coupling without N-protection. The Pd(0) insertion outpaces competing side reactions associated with the acidic N1 proton (pKa ~14), such as catalyst deactivation or N-arylation[2]. Conversely, 3-bromoindazoles require elevated temperatures and strong bases, mandating robust N-protection (e.g., Boc, THP, or SEM) to prevent substrate degradation[3].

Halogen-Metal Exchange (HME)

When generating C3-nucleophiles via lithium or magnesium exchange, the kinetic disparity is even more pronounced. 3-Iodoindazoles undergo rapid exchange with


-BuLi or 

-PrMgCl at mild cryogenic temperatures (-20 °C to 0 °C).

Because 3-bromoindazoles exchange much slower, highly reactive alkyllithium reagents have time to act as nucleophiles, attacking the indazole ring or abstracting alternative protons[4]. To force the exchange and suppress side reactions, 3-bromo derivatives require strict cryogenic control (-78 °C) and often a dual-base strategy (forming an N-magnesium salt prior to lithiation)[4].

Logical Workflows & Reaction Pathways

CrossCoupling Start 3-Halo-1H-indazole (Br vs I) Protect N-Protection (Crucial for Br) Start->Protect Base, PG-Cl (e.g., Boc, THP) OxAdd Oxidative Addition (Pd Catalyst) Start->OxAdd Direct (Iodo only) Microwave Protect->OxAdd Pd(0), Heat Transmetal Transmetalation (Boronic Acid) OxAdd->Transmetal RedElim Reductive Elimination (C3-Functionalized Product) Transmetal->RedElim

Workflow of Pd-catalyzed cross-coupling for 3-haloindazoles.

HME Step1 3-Halo-1H-indazole Step2 N-Deprotonation (i-PrMgCl, 0°C) Step1->Step2 Forms N-Mg salt Step3 Halogen-Metal Exchange (n-BuLi, -20°C to -78°C) Step2->Step3 I: Fast, milder temps Br: Requires strict cryo Step4 Electrophilic Quench (e.g., DMF, CO2) Step3->Step4 Forms C3-Li species Step5 C3-Substituted Indazole Step4->Step5

Halogen-metal exchange sequence for C3-functionalized indazoles.

Quantitative Reactivity Comparison

The following table summarizes the objective performance metrics of both derivatives across standard synthetic transformations.

Parameter3-Bromoindazole3-IodoindazoleMechanistic Driver
Bond Dissociation Energy ~81 kcal/mol~65 kcal/molWeaker C–I bond accelerates oxidative addition[1].
Suzuki Coupling (Unprotected) Poor yield (<20%), heavy N-arylationHigh yield (87–100%) under MWRapid C–I oxidative addition outpaces N-coordination[2].
N-Protection Requirement Strictly required (Boc, THP, SEM)Optional (Depends on electrophile)Br requires forcing conditions that degrade unprotected indazoles[3].
Halogen-Metal Exchange Requires -78 °C, prone to ring attackFast at -20 °C to 0 °CSlower exchange of Br allows

-BuLi to act as a nucleophile[4].
Buchwald-Hartwig Amination Moderate, requires strong base/heatExcellent, broader amine scopeHigher reactivity of aryl iodides in Pd-catalyzed amination[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) that confirm the success of intermediate mechanistics before proceeding to subsequent steps.

Protocol A: Microwave-Assisted Suzuki Coupling of Unprotected 3-Iodoindazole[2]

This protocol leverages the kinetic advantage of the C–I bond to bypass N-protection.

  • Reaction Assembly: In a microwave-safe vial, suspend 3-iodo-1H-indazole (1.0 equiv) and the corresponding boronic acid/pinacol ester (1.2 equiv) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Catalyst & Base Addition: Add

    
     (2.0 equiv) and 
    
    
    
    (5 mol%). Seal the vial and purge with Argon for 5 minutes.
  • Microwave Irradiation: Heat the mixture in a microwave reactor at 140 °C for 20 minutes.

  • Self-Validation (IPC - LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The protocol is validated if the chromatogram shows >95% consumption of the starting material and the absence of N-arylated byproducts (confirming oxidative addition outpaced N-deprotonation).

  • Workup: Filter through a Celite pad, extract with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Regioselective Halogen-Metal Exchange of 3-Bromo-1H-indazole[4]

Because 3-bromoindazoles undergo slower exchange, this dual-base protocol prevents nucleophilic ring attack.

  • N-Deprotonation: Dissolve 3-bromo-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to 0 °C. Dropwise add

    
    -PrMgCl (2.0 M in THF, 1.05 equiv) over 5 minutes. Stir for 10 minutes to form the N-magnesium salt.
    
  • Halogen-Lithium Exchange: Cool the reaction strictly to -78 °C. Dropwise add

    
    -BuLi (2.5 M in hexanes, 2.0 equiv) maintaining the internal temperature below -70 °C. Stir for 30 minutes.
    
  • Self-Validation (IPC - D₂O Quench): Withdraw a 0.1 mL aliquot and quench into 0.5 mL of

    
    . Extract with 1 mL EtOAc and analyze the organic layer via 
    
    
    
    -NMR.
    • Validation Criteria: The system is validated when

      
      -NMR shows >95% disappearance of the C3-proton signal and corresponding deuterium incorporation, proving complete lithiation without ring degradation.
      
  • Electrophilic Trapping: Once validated, add the desired electrophile (e.g., anhydrous DMF for formylation) directly at -78 °C. Allow to warm to room temperature over 2 hours before quenching with saturated

    
    .
    

References

1.2 2.1 3.5 4.3 5.4

Sources

Advantages of using Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate over other building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Advantages of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (MABIC) in Kinase Inhibitor Design

Executive Summary In modern oncology and targeted therapy, the 1H-indazole core is a highly privileged scaffold. It effectively mimics the adenine ring of ATP, allowing it to competitively bind the hinge region of various kinases (e.g., VEGFR, Akt, and Aurora kinases)[1],[2],[3]. However, synthesizing multi-targeted, sterically complex kinase inhibitors requires building blocks that offer precise, orthogonal functionalization. Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (MABIC, CAS: 885521-32-4)[4] emerges as a superior starting material compared to unfunctionalized indazoles, providing three distinct, pre-installed vectors for late-stage diversification.

Structural Causality & Orthogonal Functionalization Logic

As an Application Scientist, the decision to select MABIC over simpler analogs (such as 4-amino-1H-indazole or methyl 1H-indazole-6-carboxylate) is rooted in the causality of synthetic regiocontrol:

  • The 3-Bromo Handle (Regioselective C-C Bond Formation): Direct C-H arylation of the indazole C3 position is notoriously difficult. It often requires harsh conditions, specific directing groups, and frequently yields inseparable mixtures of C3 and C7 arylated products[5]. The pre-installed bromine atom in MABIC acts as a precise vector for Suzuki-Miyaura or Sonogashira cross-couplings, guaranteeing 100% regiocontrol under mild conditions[6].

  • The 4-Amino Group (Steric Shielding & Cyclization): Positioned adjacent to the C3 handle, the primary amine serves as a crucial hydrogen bond donor. More importantly, its proximity to the C3 position allows for tandem cyclization reactions, enabling the rapid assembly of tricyclic systems like pyrazolo-quinazolines.

  • The 6-Carboxylate Vector (Solvent Pocket Extension): The methyl ester provides a highly modular vector pointing toward the solvent-exposed region of the kinase ATP pocket. It can be selectively hydrolyzed to a carboxylic acid for amide coupling without interfering with the C3/C4 functionalization.

G MABIC MABIC (CAS: 885521-32-4) BROMO 3-Bromo Group Site for Cross-Coupling MABIC->BROMO Regioselective C-C AMINO 4-Amino Group H-Bond Donor / Amidation MABIC->AMINO Tandem Cyclization CARBOXY 6-Carboxylate Solvent Pocket Vector MABIC->CARBOXY Structural Extension CORE 1H-Indazole Core ATP Adenine Mimic MABIC->CORE Kinase Hinge Binding

Structural vectors of MABIC enabling orthogonal functionalization in kinase inhibitor design.

Objective Comparison of Indazole Building Blocks

When designing a synthesis route for a trisubstituted indazole API, utilizing MABIC significantly reduces step count and improves overall yield by eliminating the need for complex directing groups or late-stage halogenations.

ScaffoldOrthogonal HandlesRegiocontrol (C3 Arylation)Steps to Trisubstituted APIOverall Yield (Est.)
MABIC 3 (Br, NH2, COOMe)100% (via Suzuki)3 - 4 45 - 55%
Methyl 1H-indazole-6-carboxylate1 (COOMe)Poor (Requires pre-bromination)6 - 7< 20%
4-Amino-1H-indazole1 (NH2)Poor (C3/C7 mixtures common)7 - 8< 15%

Self-Validating Experimental Protocol: Assembly of a Kinase Core

The following protocol details the synthesis of a C3-arylated, C4-amidated kinase core using MABIC.

Causality Insight: Unprotected nitrogen-rich heterocycles like indazoles can coordinate to Palladium, forming stable Pd-azolyl resting states that severely inhibit the cross-coupling catalytic cycle[7]. Therefore, N1-protection is a mandatory first step to ensure high turnover frequencies during the Suzuki coupling. Furthermore, the choice of


 over 

is deliberate; the bidentate dppf ligand provides a larger bite angle, accelerating the reductive elimination step which is crucial when dealing with sterically hindered ortho-substituted (4-amino) bromoindazoles.
Step-by-Step Methodology
  • N1-Boc Protection:

    • Procedure: Dissolve MABIC (1.0 eq) in DCM. Add DMAP (0.1 eq) and

      
       (1.1 eq) at 0°C. Stir at room temperature for 2 hours.
      
    • Self-Validating QC: Perform TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar baseline spot (free NH) confirms complete Boc protection.

  • Suzuki-Miyaura Cross-Coupling (C3 Position):

    • Procedure: To a degassed solution of N1-Boc-MABIC (1.0 eq) and Aryl Boronic Acid (1.2 eq) in 1,4-Dioxane/ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (4:1), add 
      
      
      
      (2.5 eq) and
      
      
      (0.05 eq). Heat to 90°C for 4 hours[6],.
    • Self-Validating QC: LC-MS analysis. The characteristic 1:1 isotopic doublet of the bromine atom (M / M+2) must be completely absent in the product mass spectrum, confirming 100% conversion at the C3 position.

  • C4-Amidation:

    • Procedure: Dissolve the C3-arylated intermediate in anhydrous pyridine. Add the desired acyl chloride (1.2 eq) dropwise at 0°C. Stir for 6 hours.

  • C6-Ester Hydrolysis & Deprotection:

    • Procedure: Treat the intermediate with LiOH (3.0 eq) in THF/

      
       (3:1) at 50°C to hydrolyze the methyl ester. Subsequent treatment with 20% TFA in DCM removes the N1-Boc group, yielding the final functionalized API core.
      

Workflow Step1 1. N1-Protection (Boc2O, DMAP) Step2 2. Suzuki Coupling (Pd cat., R-B(OH)2) Step1->Step2 Prevents Pd Poisoning Step3 3. 4-Amidation (R-COCl, Pyridine) Step2->Step3 C3 Arylated Step4 4. Ester Hydrolysis (LiOH, THF/H2O) Step3->Step4 Steric Shielding Overcome Step5 5. Final API (Deprotected Core) Step4->Step5 Vector Ready

Step-by-step synthetic workflow for utilizing MABIC in multi-targeted kinase inhibitor assembly.

Experimental Data Summary

The following table summarizes the experimental performance of the N1-Boc protected MABIC scaffold during the C3 Suzuki-Miyaura cross-coupling step, demonstrating its robust tolerance to various electronic environments.

Boronic Acid PartnerCatalyst SystemTime (h)Yield (%)Purity (HPLC)
Phenylboronic acid

/

4.088%> 98%
4-Fluorophenylboronic acid

/

4.585%> 97%
3-Pyridinylboronic acid

/

6.079%> 95%

References

1.[4] Title: Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate | C9H8BrN3O2 | CID 24728333. Source: nih.gov. URL: 2.[6] Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: researchgate.net. URL: 3.[1] Title: Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC. Source: nih.gov. URL: 4. Title: CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Source: google.com. URL: 5.[3] Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: rsc.org. URL: 6.[7] Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: scispace.com. URL: 7. Title: Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. Source: ijcrt.org. URL: _ 8.[5] Title: (PDF) Direct C-3-Arylations of 1H-Indazoles. Source: researchgate.net. URL:

Sources

Validating the purity of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate by elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Chromatogram: Validating the Absolute Purity of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate via Elemental Analysis

The Analytical Challenge in Indazole Scaffolds

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (C9H8BrN3O2) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs)[1]. Because it contains multiple heteroatoms (nitrogen, oxygen) and a heavy halogen (bromine), confirming its absolute purity is a critical quality control gate.

A well-documented pitfall in early-stage drug development is an over-reliance on chromatographic methods like HPLC-UV. While excellent for separating organic impurities, chromatography is fundamentally a relative purity assay. It is blind to non-chromophoric contaminants such as inorganic salts, residual silica, and water[2]. To establish a truthful description of chemical constitution, orthogonal methods are required[3]. Elemental Analysis (EA)—specifically CHN combustion analysis—remains the gold standard for determining the absolute mass fraction of bulk materials, ensuring that the entire sample mass is accounted for[4].

Comparative Purity Validation: EA vs. HPLC vs. qNMR

To understand why Elemental Analysis is indispensable, we must compare it objectively against other standard techniques.

Analytical TechniquePurity TypePrimary Detection TargetBlind Spots / LimitationsTypical Accuracy
Elemental Analysis (CHN) Absolute (Mass Fraction)Total C, H, N contentCannot distinguish between structural isomers± 0.3% of theoretical mass
HPLC-UV/MS Relative (Area %)UV-active organic compoundsInorganic salts, water, non-chromophoric solventsHighly variable based on extinction coefficients
qNMR (Quantitative NMR) Absolute (Structural)Protons relative to an internal standardTrace inorganic ash, requires high-purity standards± 1.0% to 2.0%

As demonstrated in the table, while quantitative NMR (qNMR) offers simultaneous qualitative and quantitative capabilities[5], Elemental Analysis provides the most rigorous check against inorganic contamination and bulk mass discrepancies[6].

Workflow Diagram

PurityWorkflow Start Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate Split Orthogonal Purity Validation Start->Split HPLC HPLC-UV/MS (Relative Purity) Split->HPLC qNMR qNMR (Structural Purity) Split->qNMR EA Elemental Analysis (Absolute Mass Fraction) Split->EA Result Cross-Validated Absolute Purity HPLC->Result qNMR->Result Combustion Dynamic Flash Combustion (1000°C, O2) EA->Combustion Trapping Halogen Trapping (Ag Wool for Br) Combustion->Trapping Detection TCD Detection (C, H, N quantification) Trapping->Detection Detection->Result

Orthogonal purity validation workflow highlighting the elemental analysis pathway.

Methodology: A Self-Validating CHN Combustion Protocol

Analyzing a brominated compound like Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate requires specific modifications to standard CHN protocols. Bromine (comprising 29.58% of the molecule's mass) will form corrosive Br₂ and HBr gases during combustion. If not properly trapped, these gases will poison the reduction catalyst and skew the nitrogen readings.

This protocol is designed as a self-validating system : it continuously verifies its own calibration state and checks for memory effects before and after the sample is analyzed[7].

Step 1: System Equilibration & Blanking

  • Action: Run 2-3 empty tin capsules through the dynamic flash combustion system (1000°C) using a Helium carrier gas.

  • Causality: Establishes a true zero-baseline for the Thermal Conductivity Detector (TCD) and confirms the system is free of atmospheric nitrogen or residual carbon.

Step 2: K-Factor Calibration

  • Action: Weigh 1.0–2.0 mg of a Certified Reference Material (CRM) such as Acetanilide or BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene) into tin capsules. Analyze in triplicate[4].

  • Causality: Generates a calibration curve (K-factor) linking the TCD signal area to absolute elemental mass. Triplicate analysis ensures the instrument's relative standard deviation (RSD) is < 0.2% before proceeding.

Step 3: Halogen Mitigation & Sample Preparation

  • Action: Pack the lower zone of the combustion reactor with Silver Wool. Weigh exactly 2.000 mg of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate into a tin capsule and seal it tightly.

  • Causality: The silver wool acts as an in-situ halogen trap. During combustion, it reacts with the evolved bromine gas to form solid silver bromide (AgBr), preventing it from reaching and damaging the GC column or TCD. The tin capsule is crucial because its oxidation is highly exothermic, temporarily driving the local sample temperature to ~1800°C to ensure complete atomization of the indazole ring[8].

Step 4: Dynamic Flash Combustion & Reduction

  • Action: Drop the sample into the 1000°C furnace under a transient pulse of pure oxygen. Pass the resulting gases (CO₂, H₂O, NOx) through a copper reduction reactor at 600°C[8].

  • Causality: The copper reactor serves a dual purpose: it scavenges any unreacted oxygen (preventing TCD oxidation) and quantitatively reduces all nitrogen oxides (NOx) to N₂ gas for accurate nitrogen quantification[9].

Step 5: Post-Run Verification

  • Action: Run a final empty tin capsule (Blank).

  • Causality: Confirms there is no "memory effect" or carryover from the highly concentrated brominated sample, validating the integrity of the previous run[9].

Data Interpretation: Theoretical vs. Experimental

For Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (Molecular Weight: 270.08 g/mol ), the theoretical elemental composition is calculated as follows:

ElementTheoretical Mass Fraction (%)Acceptable Experimental Range (± 0.3%)
Carbon (C) 40.03%39.73% – 40.33%
Hydrogen (H) 2.99%2.69% – 3.29%
Nitrogen (N) 15.56%15.26% – 15.86%

Note: Bromine (29.58%) and Oxygen (11.85%) make up the remainder of the mass but are typically calculated by difference or measured in a separate analytical configuration (e.g., pyrolysis for Oxygen)[10].

If the experimental values fall within the ± 0.3% threshold, the sample is definitively validated as >99% pure in bulk mass. A lower carbon/nitrogen value typically indicates inorganic salt contamination (e.g., silica or sodium chloride from synthesis workup), whereas a higher hydrogen value often points to residual solvent or moisture—impurities that an HPLC-UV assay would completely miss.

References

  • Title : Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay Source : PubMed (nih.gov) URL :[Link]

  • Title : Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source : ACS Publications URL :[Link]

  • Title : Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay Source : ResearchGate URL :[Link]

  • Title : Elemental Analysis Techniques Source : RSSL URL : [Link]

  • Title : Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer Source : Spectro-Lab URL :[Link]

  • Title : Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate | C9H8BrN3O2 Source : PubChem (nih.gov) URL :[Link]

  • Title : CHNS Elemental Analysers Source : Royal Society of Chemistry URL :[Link]

  • Title : CHNS-O determination in pharmaceutical products by flash combustion Source : VELP Scientifica URL :[Link]

Sources

Comparative Guide: Strategies for Sourcing Reference Spectra for Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the spectral verification of specialized intermediates not as a simple database query, but as a critical quality control gateway. Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (CAS: 885521-32-4) is a densely functionalized heterocyclic building block. Because it is a niche intermediate rather than a commodity chemical, open-access repositories like SDBS or the NIST WebBook typically lack empirical records for it.

This guide objectively compares the performance of alternative spectral retrieval platforms and provides a self-validating experimental workflow to ensure the regiochemical integrity of your batch.

The Analytical Challenge: Regiochemistry and Tautomerism

When sourcing spectra for highly substituted indazoles, the primary risk is misidentifying regioisomers (e.g., bromination at C7 instead of C3). Furthermore, indazoles exhibit rapid tautomerization between the 1H and 2H forms. In non-polar NMR solvents like CDCl₃, this proton exchange broadens the NH signal and can obscure critical


 or 

couplings. Therefore, retrieving high-quality, solvent-specific reference spectra is essential for accurate structural elucidation.

Objective Comparison of Spectral Retrieval Platforms

To establish a reliable baseline for CAS 885521-32-4, researchers must choose between commercial databases, vendor data, and predictive software.

Commercial Literature Databases (SciFinder-n & Reaxys)

These platforms aggregate empirical data directly from the supplementary information of peer-reviewed journals and global patents.

  • Performance: High empirical accuracy. They often provide access to 2D NMR (HMBC/HSQC) data, which is critical for confirming the exact placement of the methyl ester and bromo groups.

  • Limitation: High cost of institutional licensing and data is often buried within massive patent PDFs, increasing the time-to-result.

Vendor Certificates of Analysis (e.g., Fluorochem)

Specialty chemical suppliers routinely provide batch-specific


H NMR and LC-MS spectra via their Certificates of Analysis (CoAs).
  • Performance: Highly practical and free. Because the spectrum is tied to the exact lot you are purchasing, it serves as a direct comparative baseline.

  • Limitation: Vendors typically only run standard 1D

    
    H NMR. If the regiochemistry is ambiguous, a 1D spectrum alone cannot definitively prove the structure without orthogonal validation.
    
In Silico Predictive Software (Mnova NMRPredict)

When empirical data is scarce, machine-learning-driven prediction algorithms simulate expected chemical shifts and splitting patterns.

  • Performance: Instantaneous generation of

    
    H and 
    
    
    
    C spectra. Modern algorithms achieve an error margin of ±0.2 ppm for complex heterocycles.
  • Limitation: Predictions cannot replace empirical data; they serve strictly as a cross-validation tool to flag gross structural errors.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each alternative when sourcing spectra for CAS 885521-32-4.

Retrieval PlatformEmpirical AccuracyRegiochemical ResolutionCost / AccessibilityTime-to-Result
CAS SciFinder-n High (Peer-reviewed/Patents)High (2D NMR often cited)High (Institutional License)Moderate
Vendor CoAs (Fluorochem) High (Batch-specific)Moderate (Usually 1D

H NMR only)
Free (Open Access)Fast
Reaxys (Elsevier) High (Extracted from literature)HighHigh (Institutional License)Moderate
Mnova (Predictive) Moderate (±0.2 ppm error margin)Low (Cannot replace empirical data)Moderate (Software License)Instant
Open Databases (SDBS) N/A (Compound not cataloged)N/AFreeN/A

Experimental Protocol: Self-Validating Spectral Verification

To ensure absolute trustworthiness, you must employ a self-validating system. Do not rely solely on a vendor's CoA. The following protocol uses predictive baseline generation to orthogonally validate empirical vendor data.

Step 1: In Silico Baseline Generation

  • Input the SMILES string for Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate into .

  • Generate the predicted

    
    H spectrum. Note the expected chemical shifts: the methyl ester singlet (~3.9 ppm) and the isolated aromatic protons at C5 and C7 (typically ~7.5–8.0 ppm).
    

Step 2: Empirical Data Retrieval

  • Download the batch-specific CoA from your supplier ( or equivalent).

  • Extract the provided

    
    H NMR spectrum.
    

Step 3: Orthogonal Alignment & Causality Check

  • Overlay the vendor's empirical spectrum with your in silico prediction.

  • Causality Check: Analyze the aromatic region. Because the C5 and C7 protons are isolated by the amino, bromo, and ester substituents, you must observe two distinct singlets (or finely coupled doublets,

    
     Hz). If the vendor shipped a mis-brominated regioisomer (e.g., bromination at C7), the remaining aromatic protons would form an ortho-coupled system (
    
    
    
    Hz). If you observe an 8 Hz doublet, reject the batch immediately.

Step 4: In-House Validation (Resolution of Ambiguity)

  • If the vendor data is ambiguous, prepare a 10 mg/mL sample of the compound.

  • Solvent Selection: Use DMSO-d₆ rather than CDCl₃. According to standard , DMSO-d₆ disrupts intermolecular hydrogen bonding, slowing tautomeric exchange and sharpening the indazole NH signal (>12 ppm).

  • Acquire a 2D HMBC spectrum. Look for the critical

    
     correlation between the methyl ester protons (~3.9 ppm) and the C6 carbonyl carbon (~166 ppm) to definitively lock the ester's position on the indazole core.
    

Workflow Visualization

The following diagram maps the logical decision tree for executing this self-validating spectral retrieval process.

SpectralWorkflow Start Target: CAS 885521-32-4 Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate DB Query SciFinder-n & Reaxys (Literature/Patents) Start->DB Vendor Retrieve Vendor CoAs (e.g., Fluorochem) Start->Vendor Predict In Silico Prediction (Mnova / ACD/Labs) Start->Predict Eval Empirical Data Available? DB->Eval Vendor->Eval Validate Orthogonal Cross-Validation (Align Empirical vs. Predicted) Predict->Validate Eval->Validate Yes Acquire Acquire In-House Spectra (1D/2D NMR in DMSO-d6) Eval->Acquire No Acquire->Validate

Workflow for retrieving and validating reference spectra for specialized chemical intermediates.

References

  • CAS SciFinder-n Discovery Platform . Chemical Abstracts Service (CAS). Available at:[Link]

  • Reaxys Database . Elsevier. Available at: [Link]

  • Mnova NMRPredict . Mestrelab Research. Available at: [Link]

A Senior Application Scientist's Guide to Cross-Coupling Reactions of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of key cross-coupling reactions involving Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate, a highly functionalized and valuable scaffold in modern medicinal chemistry. The indazole core is a privileged structure found in numerous pharmacologically active compounds, and the strategic placement of amino, bromo, and carboxylate groups on this particular derivative offers multiple avenues for synthetic diversification.[1]

Given the specificity of this substrate, this guide establishes reliable starting points for experimental work by cross-validating protocols from closely related indazole systems. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to navigate the complexities of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Synthesis of the Core Scaffold: A Proposed Route

Direct experimental protocols for the synthesis of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate are not extensively documented in readily available literature. However, a logical and efficient synthetic pathway can be proposed based on established transformations of the indazole ring system. The most plausible approach involves the regioselective bromination of its precursor, Methyl 4-amino-1H-indazole-6-carboxylate (CAS 885518-51-4).[2][3]

The 4-amino group is an activating ortho-, para-director for electrophilic aromatic substitution. Bromination is therefore expected to occur at either the C3 or C5 position. The steric hindrance and electronic environment of the indazole ring system often favor substitution at the C3 position. A common and effective brominating agent for such transformations is N-Bromosuccinimide (NBS).[4]

Synthesis_Workflow start Methyl 4-amino-1H-indazole-6-carboxylate product Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate start->product Bromination reagents N-Bromosuccinimide (NBS) Solvent (e.g., DMF or CH3CN) reagents->product

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Bromination
  • Dissolve Methyl 4-amino-1H-indazole-6-carboxylate (1.0 equiv.) in a suitable anhydrous solvent such as acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1][5] This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups, making it an ideal choice for the further functionalization of our substrate.

Suzuki_Workflow substrate Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate setup Reaction Setup (Inert Atmosphere) substrate->setup reagents Arylboronic Acid Pd Catalyst Base Solvent reagents->setup heat Heating (e.g., 80-140 °C) setup->heat workup Workup & Purification heat->workup product 3-Aryl-4-amino-1H-indazole Derivative workup->product

Caption: General workflow for Suzuki-Miyaura coupling.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. For indazole substrates, N-protection is sometimes employed, but many successful couplings are reported on the free (NH)-indazole.[6]

Comparative Analysis of Reaction Conditions for Bromoindazoles
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-dioxane/water80-100N/AHigh[7]
Pd(dppf)Cl₂-K₂CO₃ (3)1,4-dioxane/water10012Good[5]
Pd(PPh₃)₄ (2)-Na₂CO₃ (1.5)DME/water801-675-98[8]
PdCl₂(PPh₃)₂ (10)-K₂CO₃ or Cs₂CO₃DMFReflux48Moderate[9]
Pd(OAc)₂RuPhosK₃PO₄dioxane/waterN/AN/AGood-Excellent[6]
Recommended Starting Protocol: Suzuki-Miyaura Coupling
  • In a reaction vessel, combine Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv.).[1]

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[7]

  • Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%), under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.[6]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is of paramount importance in medicinal chemistry for synthesizing arylamines, which are prevalent in numerous pharmaceutical agents.[11]

Buchwald_Workflow substrate Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate setup Reaction Setup (Inert Atmosphere, e.g., Schlenk tube) substrate->setup reagents Amine Pd Precatalyst Ligand Base Solvent reagents->setup heat Heating (e.g., 65-110 °C) setup->heat workup Workup & Purification heat->workup product 3,4-Diamino-1H-indazole Derivative workup->product

Caption: General workflow for Buchwald-Hartwig amination.

Mechanistic Insights and Reagent Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The catalytic cycle mirrors that of other cross-coupling reactions, but the choice of ligand is particularly crucial. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps. The choice of base is also critical; it must be strong enough to deprotonate the amine nucleophile but not so strong as to cause unwanted side reactions, such as hydrolysis of the methyl ester in our substrate.

Comparative Analysis of Reaction Conditions for Bromoindazoles

| Catalyst/Precatalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Amine Type | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | BrettPhos precatalyst (2) | BrettPhos | LiHMDS (2.0) | THF | 65 | Primary |[11] | | RuPhos precatalyst (2) | RuPhos | LiHMDS (2.0) | THF | 65 | Secondary |[11] | | Pd₂(dba)₃ | RuPhos | LHMDS | Toluene | 90 | Secondary |[12] | | Pd(OAc)₂ | BINAP | Cs₂CO₃ (10) | Toluene | 110 | Primary/Secondary |[13] |

Recommended Starting Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (1.0 equiv.), the amine (1.2 equiv.), and the appropriate palladium precatalyst (e.g., BrettPhos for primary amines, RuPhos for secondary amines; 2 mol%).[11]

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or toluene via syringe.

  • Add a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS) (1M solution in THF, 2.0 equiv.), dropwise to the stirred reaction mixture.[11]

  • Seal the tube and heat the reaction mixture to 65-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium-catalyzed reaction that forges a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically utilizes a copper(I) co-catalyst and an amine base, providing a direct route to introduce alkynyl functionalities, which are valuable in various areas of chemical biology and materials science.

Sonogashira_Workflow substrate Methyl 4-amino-3-bromo- 1H-indazole-6-carboxylate setup Reaction Setup (Inert Atmosphere) substrate->setup reagents Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Base Solvent reagents->setup heat Stirring/Heating (RT to 70 °C) setup->heat workup Workup & Purification heat->workup product 3-Alkynyl-4-amino-1H-indazole Derivative workup->product

Caption: General workflow for Sonogashira coupling.

Mechanistic Nuances

The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I) acetylide species and subsequent reductive elimination. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and the copper(I) salt, facilitated by the amine base. A common side reaction is the Glaser coupling, or homocoupling of the terminal alkyne, which can be minimized by running the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols have also been developed to circumvent this issue.

Comparative Analysis of Reaction Conditions for Bromoindazoles/Haloarenes
Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)LigandBaseSolventTemp. (°C)Reference
PdCl₂(PPh₃)₂ (10)CuI (20)PPh₃Et₃N/DMF70[8]
Pd(acac)₂CuIHydrazoneK₃PO₄DMSO125[14]
Pd(OAc)₂- (Copper-free)XPhosCs₂CO₃Toluene100
PdCl₂(PPh₃)₂CuI-TriethylamineRT[15]
Recommended Starting Protocol: Sonogashira Coupling
  • To a reaction vessel, add Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add an anhydrous solvent, such as DMF or THF, and an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., to 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The functionalization of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate via palladium-catalyzed cross-coupling reactions offers a powerful strategy for the synthesis of diverse and potentially bioactive molecules. While direct, published data for this specific substrate is limited, a robust experimental plan can be formulated by drawing upon established protocols for structurally similar indazole derivatives. This guide provides validated starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The key to success will lie in careful optimization of the reaction parameters—catalyst, ligand, base, and solvent—to account for the specific electronic and steric properties of this highly functionalized indazole core.

References

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry.
  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
  • American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis.
  • BenchChem. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole.
  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • BLD Pharm. (n.d.).
  • Atlanchim Pharma. (n.d.).
  • National Institutes of Health. (2024).
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • IT Services. (n.d.).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.
  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.
  • Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • Organic Chemistry Portal. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Retrieved from [Link]

  • Journal of Chemical Education. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is a highly valuable building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and complex nitrogen-rich heterocycles. However, the presence of a reactive bromine atom and an amino group on the indazole scaffold mandates rigorous safety and disposal protocols. This guide provides comprehensive, step-by-step instructions for the safe handling, waste segregation, and disposal of this compound to ensure operational safety, environmental protection, and regulatory compliance.

Chemical & Hazard Profiling

Understanding the chemical nature of the compound is the first step in establishing a self-validating safety protocol. You cannot safely dispose of what you do not fully understand.

Table 1: Chemical Properties and Hazard Profile

Property / HazardDetailsOperational Implication
CAS Number 885521-32-4Use for precise SDS tracking and inventory logging.
Molecular Formula C9H8BrN3O2Contains Bromine (Br); strictly mandates halogenated waste protocols.
Physical State Solid (Powder)High risk of aerosolization; handle exclusively in a draft-free enclosure or fume hood.
GHS Hazards H302, H315, H319, H335Requires strict PPE: Nitrile gloves, safety goggles, and a fully buttoned lab coat.
Waste Classification Halogenated Organic WasteMust never be mixed with non-halogenated solvents, acids, or bases.

The Causality of Halogenated Waste Segregation: Why must this specific indazole derivative be segregated into a halogenated waste stream? The presence of the bromine atom at the 3-position dictates its entire disposal pathway. When organic compounds containing halogens (F, Cl, Br, I) are incinerated under standard conditions, they can undergo thermal recombination to form highly toxic, environmentally persistent dioxins and furans. Therefore, environmental regulations require these compounds to be processed in specialized high-temperature incinerators equipped with alkaline scrubbers [1]. Mixing this brominated compound with general non-halogenated waste not only violates EPA Resource Conservation and Recovery Act (RCRA) guidelines but also drastically increases institutional disposal costs [2].

Waste Segregation and Disposal Workflows

Proper disposal begins at the exact moment of waste generation. The following protocol ensures a self-validating system where chemical compatibility and regulatory compliance are checked at each step.

Step-by-Step Disposal Protocol:

  • State Assessment: Determine if the waste is solid (e.g., unreacted powder, contaminated weigh boats, empty vials) or liquid (e.g., reaction filtrates, HPLC effluent).

  • Solid Waste Handling:

    • Place all solid waste containing the compound into a designated, puncture-resistant "Halogenated Solid Waste" container.

    • Double-bag heavily contaminated PPE (like nitrile gloves) before placing them in the bin to prevent cross-contamination.

  • Liquid Waste Handling:

    • If the compound is dissolved in a solvent (even a non-halogenated solvent like DMSO or Ethyl Acetate), the entire mixture must be classified as Halogenated Organic Waste because of the brominated solute [3].

    • Transfer the liquid to a designated green-labeled "Halogenated Liquid Waste" carboy.

    • Crucial Compatibility Check: Verify that the solvent mixture does not contain incompatible materials. Never mix this waste with inorganic acids, bases, or strong oxidizers [3].

  • Labeling:

    • Under EPA Subpart K regulations for academic and research labs, the container must be labeled with the accumulation start date and sufficient hazard information (e.g., "Halogenated Organic Solvent - Toxic") before it is moved to a central accumulation area [4].

  • Storage & Transfer:

    • Store the waste carboy in secondary containment within a properly ventilated fume hood.

    • Keep the container closed at all times unless actively adding waste or venting is required for in-line equipment [4].

G A Waste Generated: Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate B Physical State? A->B C Solid Waste (Powder, Vials, PPE) B->C Solid D Liquid Waste (Reaction Mixtures, Filtrates) B->D Liquid E Halogenated Solid Waste Bin (Double-bagged) C->E F Halogenated Liquid Waste Carboy (Vented Cap, Secondary Containment) D->F *Always Halogenated (Due to Br atom) G High-Temperature Incineration (EPA/RCRA Approved Facility) E->G F->G

Caption: Workflow for the segregation and disposal of brominated indazole waste.

Emergency Spill Response Protocol

Immediate and correct action during a spill prevents respiratory exposure (H335) and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Assess: Clear personnel from the immediate area. Assess if the spill is a solid powder or a liquid solution.

  • Solid Spill (Powder):

    • Do not dry sweep. Dry sweeping aerosolizes the fine indazole powder, leading to severe inhalation risks.

    • Lightly moisten the spill area with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust generation.

    • Use non-sparking tools to scoop the moistened powder into a compatible, sealable container.

  • Liquid Spill (Solution):

    • Apply an inert, non-combustible absorbent material (such as vermiculite or sand) over the liquid.

    • Allow sufficient time for complete absorption.

    • Sweep up the saturated absorbent carefully.

  • Final Decontamination:

    • Wash the spill surface with soap and water, collecting the wash water as halogenated aqueous waste.

    • Transfer all cleanup materials (absorbents, scoops, contaminated gloves) into the Halogenated Solid Waste bin.

SpillResponse S1 Spill Detected S2 Assess Size & State S1->S2 S3 Solid Powder Spill S2->S3 S4 Liquid Solution Spill S2->S4 S5 Moisten with Water/Solvent (Prevent Dust) S3->S5 S6 Apply Inert Absorbent (e.g., Vermiculite) S4->S6 S7 Sweep with Non-Sparking Tools S5->S7 S6->S7 S8 Transfer to Halogenated Waste Bin S7->S8

Caption: Emergency spill response protocol for solid and liquid brominated indazole spills.

References

  • Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances Source: HSCPrep URL: [Link]

  • Title: Hazardous Waste Segregation Source: Bucknell University URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal protective equipment for handling Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance exercise, but as an extension of mechanistic chemistry. Handling highly functionalized pharmaceutical intermediates like Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (CAS: 885521-32-4) [1] requires a deep understanding of how its molecular structure dictates its physical behavior and biological reactivity.

The presence of a nucleophilic amino group combined with a lipophilic, electron-withdrawing bromine atom on the indazole core makes this compound highly valuable for synthesizing complex active pharmaceutical ingredients (APIs). However, this exact structural profile also significantly increases its dermal penetration potential and off-target biological affinity[2].

The following guide provides a self-validating, field-proven operational and logistical framework for handling this specific halogenated indazole safely.

Mechanistic Hazard Assessment & PPE Rationale

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. We extrapolate the baseline hazards from closely related structural analogs (such as methyl 4-amino-1H-indazole-6-carboxylate and methyl 4-bromo-1H-indazole-6-carboxylate) to build a worst-case scenario protection matrix[3][4].

  • Dermal Penetration: The addition of the bromine atom increases the overall lipophilicity (LogP) of the indazole core. This allows the molecule to more easily partition into and cross the lipid bilayers of the stratum corneum.

  • Corrosion and Sensitization: The amino group acts as a reactive nucleophile. Analogous amino-indazoles are classified under GHS as causing severe skin burns and eye damage (H314)[3].

  • Systemic Toxicity: Halogenated indazoles frequently exhibit Category 3 Acute Toxicity (toxic if swallowed, in contact with skin, or inhaled)[4]. Furthermore, halogenated indazole cores are known to exhibit potent binding affinities in biological systems, necessitating strict exposure controls to prevent unintended pharmacological effects[2].

Quantitative Hazard & PPE Matrix
Hazard ParameterExtrapolated ClassificationMechanistic Rationale & Required PPE
Dermal Toxicity Acute Tox. 3 / Skin Corr. 1BRationale: High lipophilicity drives skin absorption.PPE: Double nitrile gloves (inner: 0.11mm, outer: 0.14mm). Extended cuffs mandatory[4].
Inhalation Risk Acute Tox. 3 (Inhalation)Rationale: Fine powders of functionalized indazoles easily aerosolize and act as respiratory sensitizers.PPE: N95/FFP3 particulate respirator or powered air-purifying respirator (PAPR)[4].
Ocular Hazard Eye Damage 1Rationale: Ester and amino groups cause severe corneal irritation.PPE: Tight-fitting, unvented chemical safety goggles[3].
Environmental Aquatic Chronic 1Rationale: Brominated aromatics resist rapid biodegradation.Action: Absolute segregation into halogenated waste streams[4].

Operational Plan: Step-by-Step Handling Methodology

To prevent exposure, the operational workflow must be treated as a closed, self-validating system. Never handle the dry powder of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate on an open benchtop.

Protocol 1: Safe Weighing and Reactor Transfer

  • Preparation & Purging: Ensure the Class II Type B2 biological safety cabinet or dedicated chemical fume hood is operating at an optimal face velocity (typically 80–100 fpm). Purge the analytical balance enclosure with inert gas (N₂ or Ar) to minimize static electricity, which can cause the fine powder to aerosolize[5].

  • PPE Verification: Don the required PPE (double nitrile gloves, lab coat, safety goggles, and respirator) before opening the secondary containment vessel[4].

  • Primary Handling: Use grounded, anti-static spatulas. Weigh the Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate directly into a tared, sealable vial inside the fume hood.

  • In-Hood Dissolution (Critical Step): Do not transport the dry powder across the lab. Instead, dissolve the compound in your primary reaction solvent (e.g., DMF, DMSO, or DCM) inside the fume hood. Cap the vial tightly[3].

  • Transfer: Transfer the now-solubilized intermediate to the main reactor. This liquid-transfer method completely eliminates the risk of airborne dust exposure during transport.

OperationalWorkflow A 1. Storage Retrieval (2-8°C, Inert Gas) B 2. PPE Verification (Double Nitrile, N95) A->B C 3. Powder Handling (Class II Fume Hood) B->C D 4. Solvent Dissolution (In-Hood System) C->D E 5. Decontamination (Wet Wipe Method) D->E F 6. Waste Segregation (Halogenated Stream) E->F

Fig 1: Step-by-step operational workflow for handling halogenated indazole intermediates.

Spill Response and Decontamination Plan

Because this compound contains a reactive amine and a halogen, dry sweeping is strictly prohibited as it will generate highly toxic particulates[5].

Protocol 2: Localized Spill Response

  • Isolation: Immediately halt work and isolate the spill area. Keep non-essential personnel upwind of the spill[5].

  • Solvent Dampening (Wet Wipe Method): Do not apply water directly, as the compound has low aqueous solubility. Instead, cover the spilled powder with absorbent laboratory pads moistened with a compatible organic solvent (e.g., isopropanol) to safely dissolve and capture the brominated indazole without creating dust[4].

  • Chemical Neutralization: For residual surface contamination, wipe the area with a 10% sodium hypochlorite (bleach) solution. The oxidative environment helps degrade the active amino-indazole structure[3].

  • Secondary Wash: Perform a final wash of the surface with copious amounts of soap and water to remove any residual ester compounds that may adhere to stainless steel surfaces[3].

Disposal and Waste Management Strategy

The environmental persistence of brominated aromatics requires strict logistical control over waste streams. Mixing this compound with incompatible waste can lead to the formation of highly toxic byproducts (such as dioxins) during downstream incineration.

Protocol 3: Halogenated Waste Segregation

  • Segregation: All solvents, wipes, and disposable PPE (including the outer layer of nitrile gloves) that have come into contact with Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate must be placed into a designated, clearly labeled Halogenated Organic Waste container[4].

  • Incompatibility Check: Ensure the halogenated waste stream contains NO strong oxidizing agents, strong acids, or alkali metals, as the amino group can undergo rapid, exothermic reactions.

  • Containment: Keep waste containers tightly closed and stored in a cool, dark, and well-ventilated area until collection by a certified hazardous waste disposal contractor[5].

References

  • National Center for Biotechnology Information (NIH). "Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate | C9H8BrN3O2." PubChem Common Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists." Archives of Toxicology. Available at: [Link]

Sources

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